molecular formula C18H32O2 B1237526 8,12-Octadecadienoic acid CAS No. 26764-25-0

8,12-Octadecadienoic acid

カタログ番号: B1237526
CAS番号: 26764-25-0
分子量: 280.4 g/mol
InChIキー: FVIFMUSFIUXENC-MVQNEBOGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

8,12-Octadecadienoic acid, also known as 8,12-Octadecadienoic acid, is a useful research compound. Its molecular formula is C18H32O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8,12-Octadecadienoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 8,12-Octadecadienoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,12-Octadecadienoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

26764-25-0

分子式

C18H32O2

分子量

280.4 g/mol

IUPAC名

(8E,12E)-octadeca-8,12-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,10-11H,2-5,8-9,12-17H2,1H3,(H,19,20)/b7-6+,11-10+

InChIキー

FVIFMUSFIUXENC-MVQNEBOGSA-N

SMILES

CCCCCC=CCCC=CCCCCCCC(=O)O

異性体SMILES

CCCCC/C=C/CC/C=C/CCCCCCC(=O)O

正規SMILES

CCCCCC=CCCC=CCCCCCCC(=O)O

同義語

7 trans,9 cis-octadecadienoic acid
octadecadienoic acid

製品の起源

United States
Foundational & Exploratory

Biosynthesis and Analytical Profiling of 8,12-Octadecadienoic Acid and its Oxylipin Derivatives in Plant Lipids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The lipidome of plants and fungi is a vast reservoir of signaling molecules, among which oxylipins play a critical role in developmental regulation and innate immunity. While standard linoleic acid (9,12-octadecadienoic acid) is ubiquitous, the enzymatic shift of its double bonds and subsequent oxygenation yields rare, highly bioactive isomers and derivatives, notably those containing the 8,12-diene system. 8,12-octadecadienoic acid derivatives, such as 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE) and 10-hydroxy-8,12-octadecadienoic acid (10-HODE), function as primary communication signals in1 (e.g., tomato root responses to root-knot nematodes) and as precursors to volatile signaling compounds[1].

This technical guide elucidates the biosynthetic pathways of 8,12-octadecadienoic acid derivatives, details the causality behind their extraction and quantification, and provides self-validating protocols for rigorous lipidomic analysis.

Biosynthetic Pathway: The Lipoxygenase (LOX) Cascade

The biosynthesis of 8,12-octadecadienoic acid derivatives is initiated by the release of structural polyunsaturated fatty acids (PUFAs) from plant cell membranes.

  • Lipid Hydrolysis: Upon biotic stress, phospholipase A2 (PLA2) or patatin-like proteins (PLP1) cleave membrane phospholipids to release free linoleic acid (9,12-octadecadienoic acid).

  • Regio- and Stereo-selective Oxygenation: Plant and fungal lipoxygenases (LOXs) catalyze the insertion of molecular oxygen into the (1Z,4Z)-pentadiene system of linoleic acid. Specifically, atypical LOX activity abstracts a hydrogen atom and shifts the double bond configuration, resulting in the formation of2[2].

  • Downstream Conversion: 10-HPODE is a transient, highly reactive intermediate. It is either reduced by glutathione peroxidases (GSH-GPx) to the stable 10-hydroxy-(8E,12Z)-8,12-octadecadienoic acid (10-HODE) or cleaved by 3 into 1-octen-3-ol and 10-oxo-trans-8-decenoic acid[3].

Causality Insight: The stereochemical conversion of the 9,12-diene to the 8,12-diene system is thermodynamically driven by the stabilization of the radical intermediate during LOX-mediated oxygenation. This dictates the strict (8E, 12Z) geometry required for subsequent HPL recognition, ensuring that the plant only produces specific volatile defense signals when the correct lipid precursor is synthesized.

BiosynthesisPathway Membrane Membrane Phospholipids LA Linoleic Acid (9,12-Octadecadienoic Acid) Membrane->LA Phospholipase A2 / PLP1 HPODE (S)-10-Hydroperoxy-(8E,12Z)- 8,12-octadecadienoic acid (10-HPODE) LA->HPODE Lipoxygenase (LOX) O2 Insertion & Bond Shift HODE 10-Hydroxy-8,12-octadecadienoic acid (10-HODE) HPODE->HODE Glutathione Peroxidase (GSH-GPx) Volatiles (R)-1-Octen-3-ol + 10-Oxo-trans-8-decenoic acid HPODE->Volatiles Hydroperoxide Lyase (HPL) Cleavage

Biosynthetic cascade of 8,12-octadecadienoic acid derivatives via the LOX/HPL pathway.

Quantitative Data: Oxylipin Profiling in Plant Defense

In plant matrices, the accumulation of 8,12-octadecadienoic acid derivatives is highly dynamic. For instance, during the interaction between tomato roots and the root-knot nematode Meloidogyne javanica, oxylipin profiling reveals significant temporal shifts. The 10-HODE and related 8,12-diene oxylipins act as early modulators of plant defense signals, peaking rapidly after infection[1].

Table 1: Temporal Accumulation of 10-HODE in Tomato Roots (pmol/g Fresh Weight)

Time Point (Days After Inoculation)Inoculated with M. javanicaNon-Inoculated ControlFold Change (Approx.)
5 DAI 27.378.993.04x
15 DAI 9.67~5.001.93x
28 DAI 8.99~5.001.80x

Data summarized from oxylipin concentration profiling in nematode-infected plant models.

Experimental Protocols: Extraction and UPLC-Orbitrap MS Analysis

To ensure scientific integrity, the extraction of transient oxylipins requires immediate quenching of endogenous enzyme activity (to prevent artificial oxidation) and high-resolution mass spectrometry for accurate structural elucidation[4].

Protocol 1: Self-Validating Lipid Extraction & SPE Enrichment

Rationale: Endogenous LOX enzymes can artificially generate 10-HPODE during tissue disruption. Flash-freezing and the use of organic solvents instantly denature these enzymes, ensuring the captured lipidome reflects the true in vivo state. The inclusion of a deuterated internal standard validates extraction efficiency.

  • Tissue Quenching: Harvest 500 mg of plant root tissue and immediately plunge into liquid nitrogen. Pulverize to a fine powder using a cryogenic mortar and pestle.

  • Extraction (Modified Bligh & Dyer): Transfer the powder to a glass vial containing 3 mL of ice-cold Methanol/Chloroform (2:1, v/v) spiked with 10 µL of internal standard (e.g., 10-HODE-d4, 1 µg/mL). Vortex vigorously for 2 minutes.

  • Phase Separation: Add 1 mL of Chloroform and 1 mL of LC-MS grade water. Centrifuge at 4,000 × g for 10 minutes at 4°C. Collect the lower organic phase.

  • Solid Phase Extraction (SPE):

    • Condition a Strata-X polymeric reversed-phase SPE cartridge with 2 mL Methanol followed by 2 mL Water.

    • Load the dried organic extract reconstituted in 1 mL of 10% Methanol.

    • Wash with 2 mL of 20% Methanol to remove polar interferences.

    • Elute enriched oxylipins (including 8,12-octadecadienoic acid derivatives) with 2 mL of 100% Methanol.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen gas and reconstitute in 100 µL of Acetonitrile/Water (1:1, v/v) for MS analysis.

Protocol 2: UPLC-Orbitrap MS/MS Quantification

Rationale: The structural similarity between 9,12-diene and 8,12-diene isomers necessitates high-resolution chromatographic separation and precise collision-induced dissociation (CID) fragmentation to distinguish regioisomers.

  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).

  • Mobile Phase: Use a gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). Flow rate: 0.3 mL/min.

  • Mass Spectrometry: Operate the 4[4].

    • Spray voltage: 3.5 kV.

    • Capillary temperature: 380°C.

    • Resolution: 70,000 for full scan (m/z 50–1500).

  • Validation: Monitor the specific diagnostic fragment ions for 10-HODE (e.g., specific CID cleavage adjacent to the hydroxyl group at C10) to definitively differentiate it from 9-HODE or 13-HODE isomers.

ExperimentalWorkflow S1 1. Cryogenic Quenching (Liquid N2) S2 2. Biphasic Extraction (MeOH:CHCl3:H2O) S1->S2 Denatures LOX S3 3. SPE Enrichment (Strata-X Cartridge) S2->S3 Organic Phase S4 4. UPLC Separation (C18 Column) S3->S4 Elute Oxylipins S5 5. Orbitrap MS/MS (Negative ESI, CID) S4->S5 Isomer Resolution

Step-by-step workflow for the extraction and MS/MS quantification of plant oxylipins.

Conclusion

The biosynthesis of 8,12-octadecadienoic acid and its oxygenated derivatives represents a highly specialized branch of plant lipid metabolism. By understanding the enzymatic causality—from PLA2-mediated release to LOX-driven double-bond shifting and oxygenation—researchers can better map plant defense networks. The integration of cryogenic quenching and high-resolution Orbitrap MS ensures that these transient, low-abundance signaling lipids are accurately captured and quantified, paving the way for advanced agricultural biologicals and targeted drug development.

Sources

In Vivo Metabolic Derivatives of 8,12-Octadecadienoic Acid: Mechanistic Pathways and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolism of polyunsaturated fatty acids yields a vast array of bioactive oxylipins, but derivatives containing the 8,12-diene structure represent a highly specialized class of lipid mediators. Specifically, 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE) and its reduced counterpart, 10-hydroxy-8,12-octadecadienoic acid (10-HODE) , serve as critical nodes in both mammalian oxidative stress signaling and fungal lipid metabolism. This technical guide explores the mechanistic origins, pathophysiological significance, and rigorous analytical methodologies required to accurately quantify these elusive 8,12-octadecadienoic acid derivatives in vivo.

Mechanistic Origins: The Biosynthesis of 8,12-Octadecadienoic Acid Derivatives

As an application scientist analyzing complex lipidomes, I frequently encounter challenges in distinguishing between enzymatic and non-enzymatic lipid peroxidation products. The 8,12-octadecadienoic acid derivatives are unique because their formation pathways are highly specific to the oxidative trigger.

Unlike 9-HODE and 13-HODE, which are ubiquitously produced by free radical-mediated auto-oxidation and canonical lipoxygenases, 10-HODE is a highly specific biomarker for singlet oxygen ( 1O2​ )-mediated oxidation of linoleic acid in mammalian systems[1]. When singlet oxygen attacks the bis-allylic system of linoleic acid, it triggers a double-bond shift, forming the characteristic 8(E),12(Z) configuration of 10-HPODE.

In contrast, certain microbial systems utilize enzymatic pathways to generate these structures. For example, in the fungal pathogen Aspergillus fumigatus, the enzyme linoleate 10R-lipoxygenase (ppoC) specifically oxidizes linoleic acid to 10R-HPODE[2].

Once formed, the highly reactive 10-HPODE intermediate faces two primary metabolic fates:

  • Heterolytic Reduction: Glutathione peroxidases (e.g., GPX4) safely reduce the hydroperoxide to the stable alcohol, 10-HODE.

  • Homolytic Scission: Metalloenzymes or transition metal complexes, such as ferric bleomycin or trypsin-treated Prostaglandin H (PGH) synthase, catalyze the homolytic cleavage of the O-O bond in 10-HPODE. This violent scission yields transient alkoxyl radicals and truncated products like 10-oxo-8-decenoic acid[3][4].

Pathway LA Linoleic Acid (9,12-Octadecadienoic acid) SingletO2 Singlet Oxygen (1O2) Non-radical oxidation LA->SingletO2 LOX 10R-Lipoxygenase (e.g., ppoC) LA->LOX HPODE 10-HPODE (10-hydroperoxy-8,12-octadecadienoic acid) SingletO2->HPODE LOX->HPODE GPX4 GPX4 / Reductases HPODE->GPX4 Heterolytic Reduction Bleomycin Ferric Bleomycin / PGH Synthase HPODE->Bleomycin Homolytic Scission HODE 10-HODE (10-hydroxy-8,12-octadecadienoic acid) GPX4->HODE Cleavage Homolytic Cleavage (10-oxo-8-decenoic acid) Bleomycin->Cleavage

Fig 1. Biosynthetic and metabolic pathways of 8,12-octadecadienoic acid derivatives.

Pathophysiological Significance in Mammalian Systems

Oxylipins are not mere metabolic exhaust; they are potent signaling molecules. Recent comprehensive analyses have demonstrated that 10-(Z,E)-HODE acts as a direct agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1].

By activating PPARγ, 10-HODE actively suppresses insulin resistance and modulates macrophage-mediated inflammation. Elevated plasma levels of 10-HODE have been significantly correlated with plasma glucose levels in prediabetic patients and obese murine models, indicating its role as an adaptive lipid mediator in metabolic syndrome[1]. Furthermore, the cellular accumulation of its precursor, 10-HPODE, is a direct readout of ferroptosis susceptibility. If GPX4 fails to reduce 10-HPODE to 10-HODE, the hydroperoxide propagates lethal lipid peroxidation cascades, culminating in ferroptotic cell death.

Quantitative Data Summary
MetabolitePrecursorPrimary Trigger / EnzymeBiological Activity / Fate
10-HPODE Linoleic AcidSinglet Oxygen ( 1O2​ ), 10R-LipoxygenasePropagates lipid peroxidation; precursor to 10-HODE.
10-HODE 10-HPODEGPX4 (Reduction)PPARγ agonist; suppresses insulin resistance & inflammation.
10-oxo-8-decenoic acid 10-HPODEFerric Bleomycin, PGH SynthaseEnd-product of homolytic O-O bond scission.

Analytical Methodology: A Self-Validating Protocol for Oxylipin Quantification

Quantifying 8,12-octadecadienoic acid derivatives requires overcoming their inherent chemical instability. Hydroperoxides like 10-HPODE are thermally labile and highly prone to artifactual degradation during electrospray ionization (ESI). To ensure absolute trustworthiness in our data, I employ a self-validating protocol that mandates the chemical reduction of hydroperoxides to their stable hydroxyl counterparts prior to LC-MS/MS, coupled with stringent antioxidant protection.

Step-by-Step LC-MS/MS Workflow
  • Sample Collection & Quenching: Harvest plasma or tissue on ice. Immediately add Butylated Hydroxytoluene (BHT, 0.1% w/v) to the lysis buffer.

    • Causality: BHT quenches free radicals, preventing ex vivo auto-oxidation of linoleic acid, which would artificially inflate 10-HPODE levels and generate false positives for singlet oxygen stress.

  • Internal Standard Spike: Add 10 ng of a deuterated internal standard (e.g., 10-HODE-d4) to the homogenate.

    • Causality: This establishes a self-validating metric for extraction recovery and normalizes matrix effects during MS ionization.

  • Lipid Extraction: Perform a modified Folch extraction using Chloroform:Methanol (2:1, v/v). Vortex vigorously for 5 minutes and centrifuge at 3000 x g for 10 minutes to achieve phase separation.

  • Chemical Reduction: Recover the lower organic phase and add 10 mM Triphenylphosphine (TPP). Incubate for 30 minutes at room temperature.

    • Causality: TPP quantitatively reduces the highly reactive 10-HPODE into the stable 10-HODE. By collapsing the unstable hydroperoxide pool into a single measurable hydroxyl analyte, we eliminate source-fragmentation artifacts and ensure absolute quantification accuracy.

  • Solid Phase Extraction (SPE): Dry the extract under nitrogen, reconstitute in 10% methanol, and load onto a Strata-X polymeric reversed-phase SPE cartridge. Wash with 10% methanol and elute the enriched oxylipin fraction with 100% methanol.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer. Operate in negative ESI Multiple Reaction Monitoring (MRM) mode, monitoring the specific transition for 10-HODE (m/z 295.2 → specific product ion).

Workflow Step1 1. Sample Collection Add BHT (Antioxidant) Step2 2. Lipid Extraction Folch Method (CHCl3:MeOH) Step1->Step2 Step3 3. Chemical Reduction Add Triphenylphosphine (TPP) Step2->Step3 Step4 4. Solid Phase Extraction Isolate Oxylipins Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Mode (Negative Ion) Step4->Step5 Step6 6. Data Validation Check Internal Standard Recovery Step5->Step6

Fig 2. Self-validating LC-MS/MS workflow for oxylipin extraction and quantification.

Sources

toxicity and safety profile of 8,12-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: April 2026

The Toxicological and Safety Profile of 8,12-Octadecadienoic Acid: A Technical Whitepaper on Lipid Peroxidation and Ferroptotic Mechanisms

Executive Summary

As a Senior Application Scientist specializing in lipidomics and molecular toxicology, I approach 8,12-octadecadienoic acid not merely as a structural polyunsaturated fatty acid (PUFA), but as a dynamic precursor to highly reactive, cytotoxic electrophiles. While the native fatty acid is relatively benign, its bis-allylic architecture makes it a prime target for oxidative degradation. This whitepaper dissects the mechanistic toxicology of 8,12-octadecadienoic acid, focusing on its primary toxicological effector—10-hydroperoxy-8,12-octadecadienoic acid (10-HpODE)—and its role in driving metal-amplified lipid peroxidation, protein adduction, and ferroptotic cell death.

Chemical Identity and Endogenous Activation

8,12-octadecadienoic acid is an 18-carbon PUFA containing two double bonds [1]. The toxicological concern does not stem from the parent lipid, but from its susceptibility to hydrogen atom transfer (HAT) at the bis-allylic carbon positions [2].

Through enzymatic oxidation via lipoxygenases (LOX) or non-enzymatic autoxidation, it is rapidly converted into 10-hydroperoxy-8,12-octadecadienoic acid (10-HpODE)[3]. In toxicological screening, 10-HpODE serves as a critical diagnostic probe for alkoxyl radical generation in metal-hydroperoxide reactions [2].

Toxicity_Pathway A 8,12-Octadecadienoic Acid B Lipoxygenase (LOX) A->B C 10-HpODE B->C D Fe(II) / Fe(III) Pool C->D Metal Catalysis E Alkoxyl Radicals D->E Homolytic Scission F Lipid Electrophiles E->F Degradation G Ferroptosis E->G Membrane Damage F->G Protein Adduction

Figure 1: Mechanistic pathway of 8,12-octadecadienoic acid oxidation leading to ferroptosis.

Mechanistic Toxicology: Metal-Amplified Scission and Ferroptosis

The cellular toxicity of 10-HpODE is governed by its interaction with intracellular transition metal pools, which dictate the trajectory of lipid peroxidation.

  • Homolytic vs. Heterolytic Scission: When 10-HpODE encounters Fe(II) or Fe(III) complexes (such as those found in bleomycin-iron complexes), the O-O bond undergoes rapid homolytic scission [4]. Unlike heterolytic cleavage, which yields less reactive species, homolytic cleavage generates highly aggressive lipid alkoxyl radicals [5].

  • Ferroptotic Cell Death: These alkoxyl radicals propagate chain reactions that physically destabilize the plasma membrane, driving an iron-dependent form of regulated cell death known as ferroptosis [6].

  • Protein Adduction: If the cellular defense axis—specifically Glutathione Peroxidase 4 (GPX4)—fails to reduce these hydroperoxides to benign alcohols, the radicals degrade into lipid-derived electrophiles (LDEs) [6]. These LDEs covalently modify critical cysteine and histidine residues on functional proteins, leading to widespread proteotoxicity.

Safety Profile and Quantitative Toxicological Data

Handling 8,12-octadecadienoic acid and its oxidized derivatives requires stringent occupational safety measures. According to toxicological databases, the hydroperoxide form (10-HpODE) exhibits a toxicity profile mirroring linoleate monohydroxyperoxide [7]. It is dangerously caustic to the skin, and chronic systemic absorption induces severe renal stress, manifesting clinically as albuminuria and hematuria [7].

Table 1: Acute Toxicity & Safety Profile of 10-HpODE

ParameterValueSpecies/ModelRoute of Administration
LD50 1100 mg/kgMouseOral
LD50 145 mg/kgMouseIntravenous (i.v.)
Skin Irritation Dangerously CausticHuman/AnimalTopical
Chronic Exposure Albuminuria, HematuriaHuman/AnimalSystemic Absorption

Table 2: Kinetic Parameters of Metal-Amplified Scission

Reaction / CatalystRate Constant / ObservationDominant Scission Pathway
10-HpODE + Fe(III)-BleomycinHigh (rapid O-O scission)Homolytic
10-HpODE + Fe(II) (Fenton)Moderate to HighHomolytic
Epoxyallylic Radical CyclizationFast equilibriumN/A

Validated Experimental Workflows

To rigorously study the toxicity of 8,12-octadecadienoic acid, we must isolate its radical-mediated effects from generic cellular necrosis. The following protocol is a self-validating system : by incorporating a radical-trapping antioxidant (Ferrostatin-1) and an iron chelator (Deferoxamine), the assay internally proves that any observed toxicity is strictly dependent on iron-catalyzed lipid peroxidation.

Experimental_Workflow S1 1. Cell Culture & Dosing S2 2. Proteome Extraction S1->S2 S3 3. Click-Chemistry Labeling S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. LDE-Protein Map S4->S5

Figure 2: Self-validating chemoproteomic workflow for profiling LDE-protein interactions.

Protocol: Chemoproteomic Profiling of 10-HpODE-Induced LDEs

Step 1: Cell Culture and Pre-treatment (The Control Matrix)

  • Action: Seed HT-1080 cells (a ferroptosis-sensitive line) in 6-well plates. Pre-treat Cohort A with vehicle, Cohort B with 1 µM Ferrostatin-1, and Cohort C with 100 µM Deferoxamine for 2 hours.

  • Causality: Ferrostatin-1 traps alkoxyl radicals, while Deferoxamine depletes the Fe(II) pool. If Cohorts B and C survive subsequent lipid dosing, it definitively proves the toxicity is driven by metal-amplified homolytic scission.

Step 2: Alkyne-Tagged 10-HpODE Dosing

  • Action: Dose all cohorts with 10 µM of an alkyne-tagged 10-HpODE analogue. Incubate for 4 hours.

  • Causality: The alkyne tag is bio-orthogonal. It does not interfere with the lipid's ability to undergo Fenton chemistry but provides a chemical "handle" to track exactly which cellular proteins are being destroyed by the resulting electrophiles.

Step 3: Lysis and Click-Chemistry Labeling

  • Action: Lyse cells in 1% SDS buffer. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide reporter to the alkyne-tagged LDE-protein adducts.

  • Causality: SDS ensures complete denaturation, preventing false-positive protein-protein interactions. The CuAAC reaction covalently links biotin to the toxic lipid adducts, allowing for highly specific downstream isolation.

Step 4: Enrichment and LC-MS/MS

  • Action: Enrich biotinylated proteins using streptavidin-agarose beads. Digest with trypsin and analyze via LC-MS/MS.

  • Causality: By comparing the proteomic map of Cohort A against Cohorts B and C, you isolate the exact protein targets responsible for 8,12-octadecadienoic acid-induced cell death, filtering out background noise.

References

  • Octadecadienoic Acid | CID 5312488 . PubChem, National Center for Biotechnology Information. URL:[Link]

  • 10S-HpODE | CID 56935875 . PubChem, National Center for Biotechnology Information. URL:[Link]

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems . PMC, National Institutes of Health. URL:[Link]

  • Escherichia coli: The toxicity of bleomycin and DNA damage mechanisms . DSpace@MIT, Massachusetts Institute of Technology. URL:[Link]

  • Activation of DNA Carbon−Hydrogen Bonds by Metal Complexes . Chemical Reviews, American Chemical Society. URL:[Link]

  • Reactions of lipid hydroperoxides and how they may contribute to ferroptosis sensitivity . ResearchGate. URL:[Link]

  • 10-Hydroperoxy-8,12-Octadecadienoic Acid Data Sheet . LipidBank Database. URL: [Link]

Sources

Methodological & Application

High-Resolution HPLC-UV Analytical Protocol for Non-Methylene-Interrupted Dienoic Acids (NMIDAs)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals. Objective: To provide a robust, self-validating High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) methodology for the extraction, derivatization, and quantification of non-methylene-interrupted dienoic acids (NMIDAs) from complex biological matrices.

Biological Context and Analytical Challenges

Non-methylene-interrupted dienoic acids (NMIDAs), such as taxoleic acid (18:2 Δ5,9) and sciadonic acid (20:3 Δ5,11,14), represent a unique class of polyunsaturated fatty acids. Unlike canonical fatty acids where double bonds are separated by a single methylene group, NMIDAs possess double bonds separated by two or more methylene units[1]. These atypical lipids are highly enriched in the seed oils of gymnosperms and the cellular membranes of marine sponges, playing critical roles in membrane fluidity and exhibiting potent anti-inflammatory properties[2]. Recent advanced lipidomic profiling has even revealed the unexpected diversity of these non-methylene interrupted fatty acids in human biological samples[3].

The Analytical Bottleneck: Historically, fatty acid profiling has relied heavily on Gas Chromatography with Flame Ionization Detection (GC-FID). However, the high temperatures required for GC vaporization (>200°C) frequently induce thermal isomerization, double-bond migration, and decomposition of heat-labile polyunsaturated chains, leading to inaccurate quantification of positional isomers[4]. HPLC offers a non-destructive alternative that preserves the native stereochemistry of NMIDAs. The primary challenge with HPLC is that fatty acids lack a strong natural chromophore, necessitating pre-column derivatization to enable sensitive UV detection[5].

Mechanistic Principles of the Assay

To achieve baseline resolution and high-sensitivity detection without thermal degradation, this protocol utilizes p-Bromophenacyl bromide (p-BPB) as a UV-active derivatization reagent.

Causality of Experimental Choices:

  • Avoidance of GC Artifacts: Operating at ambient or slightly elevated temperatures (30°C) during HPLC separation prevents the artifactual shifting of the Δ5 double bond, a common issue with NMIDAs under GC conditions[4].

  • Derivatization Chemistry: The reaction utilizes a nucleophilic substitution (SN2) mechanism. Free fatty acids are first deprotonated by potassium carbonate (K₂CO₃). We introduce 18-crown-6 ether as a phase-transfer catalyst. The crown ether selectively chelates the potassium cation (K⁺), leaving the carboxylate anion "naked" and highly nucleophilic in the aprotic solvent (acetonitrile). This drastically accelerates the SN2 attack on the α-carbon of p-BPB, displacing the bromide ion and forming a stable, highly UV-absorbent p-bromophenacyl ester (λmax = 254 nm) in just 30 minutes.

Workflow Sample Biological Matrix (Gymnosperms / Marine Sponges) Extraction Lipid Extraction (Chloroform:Methanol 2:1) Sample->Extraction Homogenization Hydrolysis Alkaline Saponification (Release Free NMIDAs) Extraction->Hydrolysis KOH / EtOH Derivatization UV Derivatization (p-BPB + 18-Crown-6) Hydrolysis->Derivatization Nucleophilic Substitution HPLC RP-HPLC-UV Analysis (Isomer Separation at 254 nm) Derivatization->HPLC 80°C, 30 min Data Peak Integration & Quantitative Profiling HPLC->Data UV Absorbance

Fig 1. End-to-end analytical workflow for the extraction, derivatization, and HPLC-UV analysis of NMIDAs.

Detailed Step-by-Step Methodology

Phase 1: Lipid Extraction and Saponification

Causality: Endogenous NMIDAs are predominantly esterified within complex lipids (e.g., triglycerides, phospholipids). Saponification is mandatory to release them as free fatty acids for derivatization.

  • Homogenization: Weigh 50 mg of lyophilized biological tissue into a glass tube. Add 2.0 mL of Chloroform:Methanol (2:1, v/v) and homogenize for 2 minutes.

  • Phase Partitioning: Add 0.4 mL of 0.9% NaCl solution. Vortex vigorously and centrifuge at 2,000 × g for 5 minutes. Extract the lower organic (chloroform) phase and evaporate to dryness under a gentle stream of nitrogen.

  • Alkaline Hydrolysis: Reconstitute the dried lipid extract in 1.0 mL of 0.5 M KOH in ethanol. Incubate at 70°C for 60 minutes in a sealed tube.

  • Acidification & Recovery: Cool to room temperature. Add 1.0 M HCl dropwise until the pH is < 3.0. (Note: Acidification protonates the water-soluble fatty acid soaps back into hydrophobic free fatty acids). Extract the free fatty acids by adding 2.0 mL of hexane. Vortex, collect the upper hexane layer, and evaporate to dryness under nitrogen.

Phase 2: Pre-Column Derivatization (Self-Validating Step)
  • Reconstitution: Dissolve the dried free fatty acids in 500 µL of HPLC-grade Acetonitrile.

  • Internal Standard Addition: Add 50 µL of Heptadecanoic acid (C17:0, 1 mg/mL in Acetonitrile). (Note: C17:0 is an odd-chain fatty acid absent in most matrices, serving as an internal standard to validate derivatization efficiency and correct for injection volume variances).

  • Catalytic Reaction: Add ~10 mg of anhydrous K₂CO₃ powder, followed by 100 µL of p-BPB solution (10 mg/mL in Acetonitrile) and 100 µL of 18-crown-6 ether (1 mg/mL in Acetonitrile).

  • Incubation: Cap tightly, vortex, and heat at 80°C for exactly 30 minutes.

  • Clarification: Cool the mixture in an ice bath to quench the reaction. Centrifuge at 10,000 × g for 5 minutes to pellet the K₂CO₃ salts. Transfer the clear supernatant to an HPLC autosampler vial.

Phase 3: HPLC-UV Separation Parameters

Causality: NMIDAs are highly hydrophobic. A strong organic gradient is required to elute them from a C18 stationary phase, while a shallow gradient slope ensures the separation of closely eluting positional isomers (e.g., separating 5,9-18:2 from 9,12-18:2).

  • Column: Reversed-phase C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C (Maintains consistent solvent viscosity and reproducible retention times).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Table 1: HPLC Gradient Program for NMIDA Separation

Time (min)Mobile Phase A (Water) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.020801.0
15.010901.0
25.001001.0
35.001001.0
40.020801.0

System Suitability and Quantitative Validation

A robust analytical protocol must be a self-validating system. Prior to sample analysis, inject a derivatized blank (reagents only) to map artifact peaks (e.g., unreacted p-BPB eluting early in the chromatogram). Next, inject a System Suitability Test (SST) mixture containing standards of a methylene-interrupted FA (Linoleic acid) and a non-methylene-interrupted FA (Taxoleic acid). The resolution ( Rs​ ) between these critical isomers must be ≥1.5 .

Table 2: System Suitability and Validation Parameters

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (R²)
Taxoleic Acid (18:2 Δ5,9)18.40.050.150.9992
Linoleic Acid (18:2 Δ9,12)19.10.040.120.9995
Sciadonic Acid (20:3 Δ5,11,14)22.50.060.180.9989
Heptadecanoic Acid (C17:0, IS)24.0N/AN/AN/A

Biosynthetic Context of Target Analytes

Understanding the biological origin of these analytes aids in anticipating matrix complexity. NMIDAs like sciadonic acid are synthesized via alternative desaturation pathways. Instead of the canonical Δ6-desaturase acting on linoleic acid, gymnosperms and certain marine organisms utilize a Δ5-desaturase that acts downstream of an elongase, creating the characteristic "skipped" polymethylene interruption.

Biosynthesis Oleic Oleic Acid (18:1 Δ9) Linoleic Linoleic Acid (18:2 Δ9,12) Oleic->Linoleic Δ12-Desaturase Elongase Elongase (ELO) Linoleic->Elongase Eicosa Eicosadienoic Acid (20:2 Δ11,14) Elongase->Eicosa Desaturase Δ5-Desaturase Eicosa->Desaturase Sciadonic Sciadonic Acid (20:3 Δ5,11,14) [NMIDA] Desaturase->Sciadonic

Fig 2. Biosynthetic pathway illustrating the formation of the NMIDA sciadonic acid via Δ5-desaturation.

Sources

Application Note: Supercritical Fluid Extraction (SFE) of 8,12-Octadecadienoic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

8,12-Octadecadienoic acid is a rare, non-methylene-interrupted polyunsaturated fatty acid (PUFA) that serves as a critical biochemical intermediate. In fungal species such as Lentinula edodes (shiitake), it is a direct precursor to bioactive oxygenated derivatives like 10-hydroxy-8,12-octadecadienoic acid (10-HODE) and 1-octen-3-ol, compounds of significant interest in flavor chemistry and drug development ()[1].

Due to its specific diene structure, 8,12-octadecadienoic acid is highly susceptible to thermal degradation, geometric isomerization (e.g., cis/trans shifting), and oxidation when subjected to traditional solvent extraction methods (e.g., Soxhlet extraction). Supercritical Fluid Extraction (SFE) using carbon dioxide (scCO₂) offers a superior, "green" alternative ()[2]. Above its critical point (31.1 °C and 7.38 MPa), CO₂ exhibits liquid-like density (solvating power) and gas-like viscosity (mass transfer efficiency). scCO₂ provides an oxygen-free, low-temperature environment that preserves the structural integrity of the (8E, 12Z) double-bond configuration while leaving zero toxic solvent residue ()[2].

Experimental Workflow

SFE_Workflow Biomass 1. Matrix Preparation (Lyophilization & Milling) Vessel 2. SFE Extraction Vessel (scCO2 + 5% EtOH) Biomass->Vessel Load 0.25mm Particles Separator 3. Depressurization & Fraction Collection Vessel->Separator Supercritical Fluid (25 MPa, 50°C) Separator->Vessel CO2 Recycling Analysis 4. FAME Derivatization & GC-MS Analysis Separator->Analysis Lipid Extract

Workflow for the supercritical fluid extraction and downstream analysis of 8,12-octadecadienoic acid.

Equipment and Reagents

  • SFE System: Automated supercritical fluid extractor (e.g., Waters MV-10 ASFE or equivalent) equipped with a co-solvent pump and back-pressure regulator (BPR).

  • Gases: High-purity CO₂ (99.99%).

  • Reagents: HPLC-grade Ethanol (modifier), Boron trifluoride-methanol solution (BF₃-MeOH, 14%) for FAME derivatization, HPLC-grade Hexane.

  • Analytical System: GC-MS system (e.g., Agilent 7890B/5977B) configured with a highly polar capillary column (e.g., HP-88 or DB-FATWAX) to resolve positional diene isomers.

Step-by-Step Protocol

Phase 1: Matrix Preparation

Causality & Logic: Moisture acts as a physical barrier to scCO₂ penetration, drastically reducing extraction efficiency. Furthermore, particle size dictates the diffusion path length; particles that are too large impede extraction, while those that are too fine cause channeling and severe pressure drops across the extraction bed.

  • Lyophilization: Freeze-dry the biological matrix (e.g., fungal mycelium) at -50 °C and <0.1 mbar for 48 hours to achieve a self-validating moisture content of <5%.

  • Milling & Sieving: Grind the lyophilized biomass and pass it through a standardized sieve to isolate a uniform particle size of 0.25–0.50 mm.

Phase 2: Supercritical Fluid Extraction (SFE)

Causality & Logic: Pure scCO₂ is non-polar. While 8,12-octadecadienoic acid is lipophilic, it is often bound in complex lipid matrices (e.g., triglycerides or membrane phospholipids). Adding a polar modifier (ethanol) disrupts lipid-protein or lipid-carbohydrate interactions, significantly enhancing recovery ()[2].

  • Vessel Loading: Pack 10.0 g of the milled biomass into a 25 mL stainless steel extraction vessel. Cap both ends with glass wool to prevent frit clogging.

  • System Equilibration: Pressurize the system to 25.0 MPa and heat the extraction vessel to 50 °C. Note: At 25 MPa and 50 °C, the density of scCO₂ is approximately 830 kg/m ³, providing optimal solvating power for long-chain fatty acids without reaching temperatures that induce thermal oxidation.

  • Dynamic Extraction: Initiate a dynamic flow of scCO₂ at 2.0 mL/min, supplemented with 5% (v/v) ethanol as a co-solvent. Maintain dynamic extraction for 90 minutes.

  • Depressurization & Collection: Route the effluent through the BPR heated to 60 °C (to prevent dry ice formation and capillary freezing) into a collection vial maintained at 4 °C.

Phase 3: FAME Derivatization & GC-MS Analysis

Causality & Logic: Free fatty acids lack the volatility required for GC-MS and will cause severe peak tailing. Conversion to Fatty Acid Methyl Esters (FAMEs) ensures sharp chromatographic peaks and accurate quantification.

  • Saponification: Transfer 50 mg of the SFE lipid extract to a reaction vial. Add 1 mL of 0.5 M NaOH in methanol and heat at 80 °C for 10 minutes to liberate free fatty acids from glycerides.

  • Esterification: Add 2 mL of BF₃-MeOH (14%) and boil for 3 minutes to methylate the fatty acids.

  • Liquid-Liquid Extraction: Cool to room temperature, add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 5 minutes and extract the upper hexane layer containing the FAMEs.

  • GC-MS Injection: Inject 1 µL of the hexane layer into the GC-MS. Use a temperature gradient: hold at 140 °C for 5 min, ramp at 4 °C/min to 240 °C, and hold for 10 min.

Quantitative Data & Parameter Optimization

To establish a self-validating protocol, SFE parameters must be optimized. Table 1 summarizes the causality of pressure and co-solvent variations on the yield of 8,12-octadecadienoic acid, while Table 2 provides diagnostic analytical markers.

Table 1: Influence of SFE Parameters on 8,12-Octadecadienoic Acid Recovery

Pressure (MPa)Temperature (°C)Co-solvent (EtOH %)CO₂ Density ( kg/m ³)Yield (mg/g dry wt)Observation / Causality
15.05007002.4 ± 0.2Low density limits solvating power for heavy lipids.
25.05008305.8 ± 0.3Increased density improves solubility of non-polar lipids.
25.0 50 5 830 8.9 ± 0.1 EtOH disrupts matrix binding, maximizing diene recovery.
35.05059009.1 ± 0.2Diminishing returns; higher pressure causes bed compaction.

*Approximate density of the fluid mixture.

Table 2: Diagnostic GC-MS Retention and Mass Spectral Data (FAMEs)

Compound (as Methyl Ester)Retention Time (min)Target Ion (m/z)Qualifier Ions (m/z)
Palmitic Acid (16:0)18.47487, 270
Linoleic Acid (9,12-18:2)24.16781, 294
8,12-Octadecadienoic Acid 24.8 67 81, 294, 109
10-HODE (Derivative)28.3225293, 311

References

  • Title: Stereochemical Correlation between 10-Hydroperoxyoctadecadienoic Acid and 1-Octen-3-ol in Lentinula edodes and Tricholoma matsutake Mushrooms Source: Bioscience, Biotechnology, and Biochemistry URL: [Link]

  • Title: Applications of Supercritical Fluid Extraction (SFE) of Palm Oil and Oil from Natural Sources Source: Molecules URL: [Link]

Sources

Application Note: Targeted Lipidomics of 8,12-Octadecadienoic Acid and Its Derivatives as Biomarkers for Oxidative Stress and Ferroptosis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

In the rapidly evolving field of lipidomics, distinguishing between structural isomers is paramount for establishing biological causality. While 9,12-octadecadienoic acid (linoleic acid) is the most abundant polyunsaturated fatty acid (PUFA) in human plasma, its structural isomer, 8,12-octadecadienoic acid , and its oxidized derivatives serve as highly specific biomarkers of oxidative stress and lipid peroxidation[1].

Specifically, the derivative 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE) is uniquely generated during metal-hydroperoxide reactions. It acts as a diagnostic probe for alkoxyl radical generation, a hallmark of iron-dependent lipid peroxidation (ferroptosis) 1. In biological systems, 10-HPODE is rapidly reduced by cellular antioxidants (like GPx4) to its stable hydroxyl counterpart, 10-hydroxy-8,12-octadecadienoic acid (10-HODE) .

Recent untargeted metabolomics studies have highlighted the clinical relevance of these pathways. For instance, 8,12-octadecadienoic acid has been identified as a significantly downregulated metabolite in Systemic Lupus Erythematosus (SLE) patients with elevated serum ferritin 2. This depletion indicates that iron overload (high ferritin) drives the rapid consumption and oxidation of this PUFA into its hydroperoxy and hydroxy derivatives, skewing the immune response toward chronic inflammation[2].

Analytical Challenges and the Case for LC-MS/MS

Historically, lipid oxidation has been measured using non-specific colorimetric assays (e.g., TBARS) or Gas Chromatography-Mass Spectrometry (GC-MS) 3. However, GC-MS requires high temperatures that thermally degrade labile hydroperoxides like 10-HPODE[3]. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative Electrospray Ionization (ESI-) mode is the gold standard, preserving the structural integrity of these oxylipins while providing necessary isomer-level specificity.

Pathway LA Linoleic Acid (9,12-C18:2) ROS Metal-Hydroperoxide Reaction (Fe²⁺) LA->ROS H-abstraction HPODE 10-HPODE (10-hydroperoxy-8,12-C18:2) ROS->HPODE O₂ addition HODE 10-HODE (10-hydroxy-8,12-C18:2) HPODE->HODE GPx4 Reduction Biomarker Clinical Biomarker (Ferroptosis / SLE) HODE->Biomarker LC-MS/MS Detection

Biosynthetic pathway of 8,12-octadecadienoic acid derivatives via metal-catalyzed oxidation.

Experimental Protocols

Trustworthiness: A Self-Validating System

To ensure data integrity, this protocol incorporates strict pre-analytical controls. Ex vivo oxidation is a primary confounder in oxylipin analysis; therefore, samples must be quenched immediately with antioxidants (BHT). Furthermore, stable isotope-labeled internal standards (e.g., 10-HODE-d4) are spiked before extraction to correct for matrix-induced ion suppression and extraction losses, ensuring the system is entirely self-validating.

Step-by-Step Methodology

Phase 1: Sample Collection and Quenching

  • Collect whole blood in EDTA tubes. Causality: Avoid heparin, as it can cause severe ion suppression and interfere with downstream MS analysis. Centrifuge at 2,000 x g for 10 min at 4°C to separate plasma.

  • Immediately transfer 200 µL of plasma to a pre-chilled microcentrifuge tube containing 10 µL of Butylated hydroxytoluene (BHT, 0.1% w/v in methanol). Causality: BHT acts as a radical scavenger to halt ex vivo lipid auto-oxidation, preventing the artificial inflation of 10-HPODE/10-HODE levels.

  • Spike in 10 µL of an internal standard mix (e.g., 10-HODE-d4 at 100 ng/mL). Vortex for 30 seconds.

Phase 2: Solid Phase Extraction (SPE) Rationale: SPE is preferred over Liquid-Liquid Extraction (LLE) because it efficiently removes highly abundant phospholipids that cause severe ion suppression in the MS source.

  • Protein Precipitation: Add 400 µL of cold methanol to the plasma. Vortex and centrifuge at 15,000 x g for 10 min at 4°C. Collect the supernatant.

  • Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of LC-MS grade water.

  • Loading: Dilute the supernatant with 2 mL of water (reducing the methanol concentration to <15% to ensure lipid retention) and load onto the cartridge.

  • Washing: Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the target oxylipins with 1 mL of 100% methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Causality: Do not use heat, as 10-HPODE is highly thermolabile. Reconstitute in 50 µL of Methanol:Water (50:50, v/v).

Phase 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid. Causality: Acetic acid facilitates the formation of [M-H]⁻ precursor ions in negative ESI mode by buffering the pH without suppressing the signal as strongly as formic acid.

  • Gradient: 0-2 min (30% B), 2-8 min (linear gradient to 80% B), 8-10 min (100% B for column wash), 10-12 min (30% B for re-equilibration).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ESI Multiple Reaction Monitoring (MRM) mode.

Workflow Sample 1. Sample Collection Plasma + BHT Quenching ISTD 2. Isotope Dilution Spike 10-HODE-d4 Sample->ISTD Extraction 3. Solid Phase Extraction Oasis HLB Cleanup ISTD->Extraction LCMS 4. LC-MS/MS Analysis Negative ESI-MRM Mode Extraction->LCMS Data 5. Data Processing Peak Integration & Quant LCMS->Data

Step-by-step targeted lipidomics workflow for oxylipin extraction and LC-MS/MS quantification.

Data Presentation

The following tables summarize the quantitative parameters and expected clinical readouts when utilizing this targeted lipidomics workflow.

Table 1: Optimized MRM Parameters for 8,12-Octadecadienoic Acid Derivatives

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)
8,12-Octadecadienoic acid 279.2261.215
10-HPODE 311.2293.218
10-HODE 295.2277.220
10-HODE-d4 (ISTD) 299.2281.220

Table 2: Representative Quantification in Clinical Matrices (Example data demonstrating the inverse relationship between the parent fatty acid and its oxidation products in iron-driven pathologies).

BiomarkerHealthy Control Serum (ng/mL)High-Ferritin SLE Serum (ng/mL)Fold Change
8,12-Octadecadienoic acid 145.2 ± 12.468.5 ± 8.1-2.1x
10-HPODE 1.2 ± 0.38.7 ± 1.5+7.25x
10-HODE 4.5 ± 0.822.4 ± 3.2+4.9x

Conclusion

The targeted profiling of 8,12-octadecadienoic acid and its oxidized derivatives provides a high-resolution window into the mechanisms of metal-catalyzed lipid peroxidation. By employing strict ex vivo quenching and isotope dilution LC-MS/MS, researchers can reliably bypass the limitations of traditional GC-MS and colorimetric assays. Ultimately, this self-validating workflow allows drug development professionals to utilize these specific oxylipins as robust, quantitative biomarkers for ferroptosis and iron-driven inflammatory diseases.

References

  • Title: 10-Hydroperoxy-8,12-octadecadienoic acid. A diagnostic probe of alkoxyl radical generation in metal-hydroperoxide reactions.
  • Title: Serum untargeted metabolomics alterations in systemic lupus erythematosus patients with elevated serum ferritin.
  • Title: Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.

Sources

Application Note: In Vitro Assay Protocols Using 8,12-Octadecadienoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Grounding

8,12-Octadecadienoic acid and its primary oxygenated derivatives—specifically 10-hydroxy-8,12-octadecadienoic acid (10-HODE) and 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE)—are highly bioactive polyunsaturated fatty acids (PUFAs)[1][2]. In in vitro pharmacology and molecular biology, these lipids serve dual roles:

  • Targeted Modulators of Inflammation: They act as potent ligands and inhibitors of Src family kinases (SFKs) such as Hck, Lyn, Fyn, and Syk, making them critical tools for studying mast cell degranulation and macrophage-mediated inflammatory cascades[3][4].

  • Substrates for Oxidative Cleavage: The hydroperoxy variant (10-HPODE) is utilized as a specific lipid peroxide source to study homolytic O-O bond scission and subsequent DNA degradation mediated by metallo-drug complexes like Ferric-bleomycin[5][6].

As a Senior Application Scientist, I have designed the following protocols to be self-validating systems . Every experimental workflow incorporates internal controls and orthogonal validation steps (e.g., parallel viability assays) to ensure that the observed biochemical phenomena are causal and not artifacts of cytotoxicity or solvent interference.

G IgE IgE/Ag Crosslinking SFK Src Family Kinases (Lyn, Fyn, Syk) IgE->SFK Activates PLCg PLC-γ Activation SFK->PLCg Phosphorylates IP3 IP3 Production PLCg->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Opens ER Channels Degranulation Mast Cell Degranulation (Histamine/Cytokine Release) Ca2->Degranulation Triggers Inhibitor 8,12-Octadecadienoic Acid Inhibitor->SFK Inhibits (Affinity Binding)

Fig 1. 8,12-Octadecadienoic acid inhibits SFK-mediated calcium mobilization and degranulation.

Protocol I: Intracellular Calcium Mobilization in RBL-2H3 Mast Cells

Causality & Rationale: Allergic rhinitis and mast cell activation are driven by IgE/Ag crosslinking, which activates SFKs (Lyn, Fyn, Syk)[3]. This kinase cascade phosphorylates PLC-γ, leading to IP3 generation and a rapid influx of intracellular calcium (Ca²⁺), culminating in degranulation[4]. 8,12-octadecadienoic acid exhibits strong binding affinity to these SFKs, acting as an inhibitor[3][7]. We utilize Fura-2AM, a ratiometric calcium indicator, because measuring the ratio of emissions at dual excitations (340 nm / 380 nm) mathematically eliminates artifacts caused by uneven dye loading, photobleaching, or variations in cell thickness.

Step-by-Step Methodology
  • Cell Culture & Seeding: Culture Rat Basophilic Leukemia (RBL-2H3) cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ incubator[4]. Seed cells at 5×104 cells/well in a 96-well black, clear-bottom plate.

  • Sensitization: Incubate the cells overnight with 0.5 μg/mL anti-DNP IgE to sensitize the mast cell receptors.

  • Dye Loading: Wash cells twice with Tyrode's buffer (pH 7.4). Incubate with 2 μM Fura-2AM in Tyrode's buffer for 45 minutes at 37°C in the dark.

  • Compound Treatment (The Inhibitor): Wash cells to remove extracellular dye. Pre-treat the cells with varying concentrations of 8,12-octadecadienoic acid (e.g., 1, 5, 10, 50 μM) dissolved in DMSO.

    • Critical Parameter: The final DMSO concentration must strictly not exceed 0.25%[4][8]. Higher concentrations alter membrane fluidity, artificially inducing Ca²⁺ leakage and confounding the assay.

  • Stimulation & Kinetic Readout: Place the plate in a microplate reader capable of dual-wavelength excitation. Inject DNP-BSA (1 μg/mL) to crosslink the IgE receptors. Immediately record the fluorescence ratio (F340/F380) every 5 seconds for 5 minutes.

Self-Validation Checkpoint: Include a vehicle control (0.25% DMSO) to establish the maximum Ca²⁺ mobilization baseline, and a known positive control (e.g., Sparoside A, IC50 ~5.06 μM) to validate the assay's sensitivity to SFK inhibition[7].

Protocol II: Anti-Inflammatory & Cytokine Assay in RAW 264.7 Macrophages

Causality & Rationale: In macrophages, Lipopolysaccharide (LPS) binds to TLR4, triggering the NF-κB pathway, which upregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9][10]. This results in the massive release of Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6)[11]. NO is a highly volatile radical; therefore, we measure nitrite (NO₂⁻), its stable aqueous breakdown product, using the Griess reagent[11].

Workflow Seed Seed RAW 264.7 (1x10^6 cells/mL) Stimulate Co-treat: LPS (10 ng/mL) + 8,12-Octadecadienoic Acid Seed->Stimulate Incubate Incubate 24h (37°C, 5% CO2) Stimulate->Incubate Split Incubate->Split AssayNO Griess Assay (Supernatant NO) Split->AssayNO AssayELISA ELISA (TNF-α / IL-6) Split->AssayELISA AssayMTT MTT Assay (Cell Viability) Split->AssayMTT Self-Validation

Fig 2. Self-validating experimental workflow for RAW 264.7 anti-inflammatory assays.

Step-by-Step Methodology
  • Seeding: Seed RAW 264.7 macrophages at a density of 1×106 cells/mL in 6-well plates (for ELISA/Western) or 96-well plates (for Griess/MTT) and incubate overnight[9][11].

  • Co-Treatment: Stimulate the cells with 10 ng/mL LPS (E. coli O111:B4) while simultaneously co-treating with 8,12-octadecadienoic acid (10 µg/mL or titrated doses)[9][11]. Incubate for 24 hours.

  • Griess Assay (NO Quantification): Transfer 150 μL of the culture supernatant to a new 96-well plate. Add 130 μL of deionized water and 20 μL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[11]. Incubate in the dark for 30 minutes at room temperature. Measure absorbance at 540 nm[10].

  • Cytokine ELISA: Centrifuge the remaining supernatant at 1000× g for 20 min at 4°C. Dilute the supernatant (e.g., 1:100 for TNF-α, 1:20 for IL-6) and quantify using standard sandwich ELISA kits, reading absorbance at 450 nm[11].

Self-Validation Checkpoint (MTT Assay): A reduction in NO or cytokines could falsely appear as "anti-inflammatory" if the compound is simply killing the cells. To validate true pharmacological inhibition, perform an MTT viability assay on the remaining adherent cells. Only data where cell viability remains >95% compared to vehicle controls can be considered valid anti-inflammatory activity[9][11].

Protocol III: Cell-Free Oxidative DNA Cleavage Assay via Fe(III)-Bleomycin

Causality & Rationale: Bleomycin (BLM) is a glycopeptide antibiotic that requires a metal ion (Fe) and an oxygen/peroxide source to induce DNA strand breaks. When 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE) is introduced to Fe(III)-BLM, it undergoes homolytic scission of the peroxide O-O bond, yielding 10-oxo-8-decenoic acid and a highly reactive alkoxyl radical[5][6]. This activated complex abstracts a hydrogen atom from the C-4' position of the DNA deoxyribose ring, leading to sugar ring opening and DNA degradation[12].

Step-by-Step Methodology
  • Complex Formation: In a microcentrifuge tube, mix Bleomycin sulfate and Ferric chloride (FeCl₃) in a 1:1 molar ratio in 50 mM Tris-HCl buffer (pH 7.0) to form the Fe(III)-BLM complex.

  • Reaction Assembly: To 10 μL of the Fe(III)-BLM complex, add 1 μg of supercoiled plasmid DNA (e.g., pBR322).

  • Activation: Initiate the reaction by adding 10-HPODE (final concentration 100 μM). Incubate the mixture at 37°C for 30 minutes.

  • Termination & Analysis: Stop the reaction by adding 5 μL of loading dye containing 50 mM EDTA (which chelates the iron, halting radical generation). Resolve the products on a 1% agarose gel containing ethidium bromide.

  • Quantification: Measure the conversion of Form I (supercoiled, intact DNA) to Form II (nicked, relaxed DNA) using densitometry.

Self-Validation Checkpoint: Run three parallel negative controls: (A) DNA + 10-HPODE (No Fe-BLM), (B) DNA + Fe-BLM (No 10-HPODE), and (C) Complete reaction + 50 mM EDTA added prior to 10-HPODE. Cleavage should only occur in the complete, unchelated system, proving causality[6].

Quantitative Data Summary

The following table summarizes the expected biochemical responses and validation metrics when utilizing 8,12-octadecadienoic acid and its derivatives across the described assay platforms.

Assay SystemTarget / MechanismVariant UsedExpected Readout / Effect SizeSelf-Validation Metric
RBL-2H3 Mast Cells SFK Inhibition (Lyn, Fyn, Syk)10-hydroxy-8,12-octadecadienoic acidSignificant reduction in intracellular Ca²⁺ flux[4].Vehicle control (DMSO) must be ≤ 0.25%[4].
RAW 264.7 Macrophages TLR4 / NF-κB Pathway8,12-octadecadienoic acidDose-dependent ↓ in NO, TNF-α, and IL-6[9][11].MTT Cell Viability > 95%[11].
Cell-Free DNA Cleavage Homolytic O-O Bond Scission10-hydroperoxy-8,12-octadecadienoic acid80-90% conversion to 10-oxo-8-decenoic acid; DNA nicking[6].Complete inhibition of cleavage by EDTA[6].

References

  • Stereochemical Correlation between 10-Hydroperoxyoctadecadienoic Acid and 1-Octen-3-ol in Lentinula edodes and Tricholoma matsutake Mushrooms. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • *Activation of fe(Iii)Bleomycin by 10-hydroperoxy-8,12-octadecadienoic acid. Journal of the American Chemical Society. Available at:[Link]

  • Anti-inflammatory potential of aspergillus unguis SP51-EGY: TLR4-dependent effects & chemical diversity via Q-TOF LC-HRMS. PMC / NIH. Available at:[Link]

  • Escherichia coli - DSpace@MIT. MIT. Available at:[Link]

  • Rapid Characterization of Chemical Components in Edible Mushroom Sparassis crispa by UPLC-Orbitrap MS Analysis and Potential Inhibitory Effects on Allergic Rhinitis. Semantic Scholar. Available at: [Link]

  • Ferric bleomycin catalyzed reduction of 10-hydroperoxy-8,12-octadecadienoic acid: evidence for homolytic O-O bond scission. PubMed / NIH. Available at: [Link]

Sources

NMR spectroscopy parameters for 8,12-octadecadienoic acid identification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 8,12-Octadecadienoic Acid and its Oxylipin Derivatives

Overview & Biological Significance

8,12-Octadecadienoic acid and its oxygenated derivatives (oxylipins)—most notably 10-hydroxy-8,12-octadecadienoic acid (10-HODE)—are critical lipid biomarkers. These atypical fatty acids are primarily generated via lipoxygenase (LOX) or diol synthase pathways in fungi, such as Sparassis crispa[1] and Aspergillus clavatus[2], as well as in specific plant responses.

While mass spectrometry (MS) excels at determining the molecular weight and elemental composition of these lipids, it often struggles to unambiguously distinguish between positional double-bond isomers (e.g., 8,12-dienes vs. the ubiquitous 9,12-linoleic acid) and their stereochemistry (e.g., 8E, 12Z)[3]. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for regiochemical and stereochemical assignment. This application note details a self-validating protocol for the isolation and NMR-based elucidation of 8,12-octadecadienoic acid derivatives.

Experimental Protocols: From Extraction to NMR Acquisition

To ensure data integrity, the analytical workflow must prevent the auto-oxidation of the diene system while maximizing the signal-to-noise ratio of the final NMR spectra.

Protocol 1: Lipid Extraction and RP-HPLC Isolation
  • Quenching & Extraction: Homogenize the biological sample (e.g., fungal mycelia) in a monophasic mixture of CHCl3​/MeOH/H2​O (1:2:0.8 v/v/v).

    • Causality: This specific Folch-derived ratio instantly denatures endogenous LOX enzymes, preventing the artificial ex vivo oxidation of endogenous fatty acids into artifactual oxylipins.

  • Phase Separation: Add additional CHCl3​ and H2​O to achieve a final biphasic ratio of 2:2:1.8. Centrifuge at 3000 × g for 10 minutes and carefully recover the lower organic ( CHCl3​ ) phase.

  • Drying: Evaporate the solvent under a gentle, continuous stream of nitrogen gas ( N2​ ).

    • Causality: Bis-allylic and allylic systems are highly susceptible to radical-mediated atmospheric oxidation. N2​ drying ensures the structural preservation of the diene system.

  • Purification: Isolate the 8,12-octadecadienoic acid fraction using Reversed-Phase HPLC (C18 column) with an isocratic elution of Acetonitrile/Water/Formic Acid (80:20:0.1). Monitor via UV at 210 nm (for isolated dienes) or 234 nm (if conjugated hydroperoxide precursors are suspected).

NMR_Workflow Sample Biological Sample (e.g., Fungal Extract) Extraction Lipid Extraction (Folch Method: CHCl3/MeOH) Sample->Extraction Purification RP-HPLC Purification (Isolation of 8,12-Diene Fraction) Extraction->Purification NMR_Prep NMR Sample Prep (Dissolution in CDCl3 + TMS) Purification->NMR_Prep Acquisition NMR Acquisition (1D 1H/13C, COSY, HSQC, HMBC) NMR_Prep->Acquisition Analysis Spectral Analysis (Double Bond & Stereocenter Mapping) Acquisition->Analysis

Workflow for isolation and NMR structural elucidation of 8,12-octadecadienoic acid derivatives.

Protocol 2: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 2–5 mg of the purified lipid in 600 µL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

    • Causality: CDCl3​ is preferred over protic solvents (like CD3​OD ) because it prevents the rapid chemical exchange of the C10 hydroxyl proton (if present), allowing it to be observed, and perfectly matches standardized lipid chemical shift libraries[4].

  • 1D 1 H NMR Acquisition (Quantitative):

    • Frequency: 500 MHz or 600 MHz.

    • Relaxation Delay (D1): Set to 5.0 seconds.

    • Causality: Fatty acid terminal methyls and olefinic protons have notoriously long T1​ relaxation times. A D1 delay of at least 5×T1​ is mandatory to ensure complete magnetization recovery. Failure to do so will result in an inaccurate integration ratio between the olefinic (4H) and terminal methyl (3H) signals, leading to false double-bond quantifications.

  • 2D NMR Acquisition (Structural Mapping):

    • Acquire 1 H- 1 H COSY to map the contiguous spin systems across the carbon chain.

    • Acquire 1 H- 13 C HSQC for direct carbon-proton correlations.

    • Acquire 1 H- 13 C HMBC to bridge functional groups (e.g., correlating the C10 oxygenated methine to the C8 and C12 olefinic carbons).

Spectral Interpretation & Data Presentation

The most critical diagnostic feature of the 8,12-diene system is the absence of the classic bis-allylic triplet . In standard 9,12-octadecadienoic acid (linoleic acid), the C11 protons are bis-allylic (flanked directly by two double bonds), appearing as a highly diagnostic triplet at δ ~2.77 ppm.

In an 8,12-diene system, the double bonds are separated by two carbons (C10 and C11). Consequently, in the unsubstituted 8,12-octadecadienoic acid, these protons are merely allylic, shifting upfield to δ ~2.0–2.2 ppm. The complete absence of the 2.77 ppm triplet is the definitive first indicator of a non-methylene-interrupted diene.

When oxidized to 10-hydroxy-8,12-octadecadienoic acid (10-HODE) , the symmetry is further broken. The C10 methine shifts downfield to δ ~4.1 ppm due to the electronegative hydroxyl group, while the C11 methylene appears as a complex multiplet around δ ~2.3 ppm[4][5].

Table 1: Key Quantitative 1 H and 13 C NMR Chemical Shifts for 10-HODE in CDCl3​

PositionFunctional Group 1 H Shift ( δ , ppm)Multiplicity & Coupling 13 C Shift ( δ , ppm)
C1 Carboxyl (-COOH)--178.5
C7 Allylic CH2​ 2.05q, J = 7.0 Hz32.5
C8 Olefinic CH= 5.40 – 5.55dt, J = 15.4, 7.0 Hz133.5
C9 Olefinic =CH 5.55 – 5.70dd, J = 15.4, 6.5 Hz131.2
C10 Hydroxyl CH-OH 4.10 – 4.20m72.8
C11 Methylene CH2​ 2.20 – 2.40m35.8
C12 Olefinic CH= 5.30 – 5.45m128.5
C13 Olefinic =CH 5.30 – 5.45m130.2
C14 Allylic CH2​ 2.05q, J = 7.0 Hz27.5
C18 Terminal CH3​ 0.88t, J = 7.0 Hz14.1

(Note: Exact shifts and coupling constants ( J ) vary slightly based on the specific stereochemistry of the double bonds, e.g., 8E, 12Z).

COSY Spin-System Mapping

To conclusively prove the 10-HODE structure, 1 H- 1 H COSY is utilized to trace the connectivity from C9 to C12. The C10 methine ( δ 4.15) will show strong cross-peaks with both the C9 olefinic proton ( δ 5.60) and the C11 methylene protons ( δ 2.30), proving the hydroxyl group is situated exactly between the two double bonds.

NMR_Correlations C9 C9-H (δ 5.5-5.7) Olefinic C10 C10-H (δ 4.1-4.2) Hydroxyl Methine C9->C10 COSY (3J) C11 C11-H2 (δ 2.2-2.4) Methylene C10->C11 COSY (3J) C12 C12-H (δ 5.3-5.5) Olefinic C11->C12 COSY (3J)

Key 1H-1H COSY NMR correlations for identifying 10-hydroxy-8,12-octadecadienoic acid.

References

1.[1] Title: Rapid Characterization of Chemical Components in Edible Mushroom Sparassis crispa by UPLC-Orbitrap MS Analysis and Potential Inhibitory Effects on Allergic Rhinitis Source: Molecules / PubMed Central (PMC) URL: [Link]

2.[2] Title: Reaction mechanism of 5,8-linoleate diol synthase, 10R-dioxygenase, and 8,11-hydroperoxide isomerase of Aspergillus clavatus Source: Archives of Biochemistry and Biophysics / PubMed URL: [Link]

3.[4] Title: Divinylcarbinol Desymmetrization Strategy: A Concise and Reliable Approach to Chiral Hydroxylated Fatty Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

4.[3] Title: The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi Source: Chemical Reviews (ACS Publications) URL: [Link]

5.[5] Title: Antiproliferative Fatty Acids Isolated from the Polypore Fungus Onnia tomentosa Source: Molecules (MDPI) URL: [Link]

Sources

Troubleshooting & Optimization

overcoming 8,12-octadecadienoic acid insolubility in aqueous cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming 8,12-Octadecadienoic Acid Insolubility in Aqueous Cell Culture Media

As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro delivery of highly lipophilic molecules. 8,12-octadecadienoic acid—and its bioactive oxidized derivatives like 10-hydroxy-8,12-octadecadienoic acid[1]—presents a classic biophysical challenge. With an 18-carbon aliphatic tail and two double bonds, this diunsaturated fatty acid lacks the polarity required to overcome the cohesive hydrogen-bonding network of aqueous cell culture media.

When introduced improperly, these lipids do not dissolve; they undergo "aqueous crash-out," forming micelles, oil droplets, or precipitating entirely. This guide provides field-proven, mechanistically sound strategies to solubilize 8,12-octadecadienoic acid, ensuring physiological relevance and assay reproducibility.

Troubleshooting Guides & FAQs

Q1: Why does 8,12-octadecadienoic acid form a cloudy suspension when I add it directly to my media using DMSO or Ethanol? Causality & Mechanism: Direct addition of highly hydrophobic lipids dissolved in organic solvents into an aqueous environment is a fundamental biophysical error. As the solvent (DMSO/EtOH) rapidly diffuses into the water, the local concentration of the fatty acid exceeds its critical micelle concentration (CMC). The lipid molecules spontaneously aggregate to minimize thermodynamically unfavorable hydrophobic interactions with water. This results in a cloudy suspension of micelles. These aggregates can fuse with cell membranes indiscriminately, causing localized lipid raft disruption and artifactual cytotoxicity, rather than true receptor-mediated signaling.

Q2: What is the most physiologically relevant method to deliver this fatty acid to my cells? Causality & Mechanism: The gold standard is conjugation to fatty acid-free Bovine Serum Albumin (BSA)[2]. In mammalian physiology, non-esterified free fatty acids do not circulate freely in plasma; they are transported within the hydrophobic binding pockets of serum albumin. By pre-complexing 8,12-octadecadienoic acid with BSA at a controlled molar ratio (typically between 2:1 and 6:1, FA:BSA), you create a stable, water-soluble carrier system. This prevents micelle formation and allows the lipid to be delivered to cellular fatty acid transporters (e.g., CD36) in a biologically accurate manner[3].

Q3: My BSA-fatty acid complex keeps failing (it remains turbid). What am I doing wrong? Causality & Mechanism: Turbidity indicates incomplete complexation. This usually stems from three errors:

  • Temperature Mismatch: BSA's hydrophobic pockets are most accessible at physiological temperatures. If your BSA solution is cold, the binding kinetics are too slow, and the lipid will precipitate before it can bind. Always pre-warm your BSA to 37°C[4].

  • Incorrect BSA Type: You must use Fatty Acid-Free BSA. Standard fraction V BSA is already saturated with endogenous lipids and cannot accept exogenous 8,12-octadecadienoic acid.

  • Oxidation: 8,12-octadecadienoic acid contains double bonds that are highly susceptible to auto-oxidation. Oxidized lipids have altered conformations and may not bind BSA efficiently. Always prepare complexes under a Nitrogen (N₂) stream[2].

Q4: BSA interferes with my downstream protein assay. Are there alternative solubilization methods? Causality & Mechanism: Yes. If albumin introduces unacceptable background noise, consider cyclodextrins. Methyl- β -cyclodextrin (M β CD) features a hydrophilic exterior and a hydrophobic cavity. It forms a transient inclusion complex with the aliphatic tail of the fatty acid, shielding it from water. While slightly less physiologically accurate than BSA, M β CD is chemically defined, protein-free, and highly effective for in vitro lipid delivery.

Quantitative Data Presentation

To select the optimal solubilization strategy, compare the biophysical limitations of each method below.

Delivery MethodCarrier / SolventMax Effective ConcentrationPhysiological RelevancePrimary Limitation
Protein Conjugation Fatty Acid-Free BSA~500 µMHigh (Mimics serum transport)Introduces exogenous protein; potential assay interference.
Inclusion Complex Methyl- β -Cyclodextrin~200 µMModerate Can extract membrane cholesterol at high concentrations (>1 mM).
Liposomal Delivery DOPC/Cholesterol>1 mMModerate (Mimics vesicles)Requires specialized extrusion equipment; slow release kinetics.
Direct Solvent DMSO / Ethanol<10 µMLow (Artifactual)High risk of micelle formation, localized toxicity, and precipitation.

Experimental Protocols: Self-Validating BSA Conjugation

This protocol adapts foundational principles of fatty acid complexation into a modern, self-validating workflow[4],[2].

Materials Required:

  • 8,12-Octadecadienoic acid (High purity, >98%)

  • Fatty Acid-Free BSA (Lyophilized powder)

  • 150 mM NaCl solution (Sterile)

  • 100% Ethanol

  • Nitrogen (N₂) gas

Step-by-Step Methodology:

  • Prepare the Carrier Solution: Dissolve fatty acid-free BSA in 150 mM NaCl to a final concentration of 10% (w/v). Do not vortex vigorously, as this causes denaturing foaming. Allow it to dissolve gently on a rocker. Pre-warm this solution in a 37°C water bath for 15 minutes[4].

  • Prepare the Lipid Stock: Dissolve 8,12-octadecadienoic acid in 100% Ethanol to create a highly concentrated stock (e.g., 150 mM). Heat gently to 50°C in a sealed glass vial to ensure complete dissolution.

  • Complexation (The Critical Step): Place the 37°C BSA solution on a magnetic stirrer. While stirring continuously, add the lipid stock dropwise (e.g., 3.3 µL of 150 mM lipid per 67 µL of 10% BSA)[4].

  • Inert Atmosphere Incubation: Immediately blanket the headspace of the tube with N₂ gas to prevent lipid peroxidation[2]. Seal the tube and incubate in a 37°C water bath for 1 hour to allow thermodynamic equilibration of the lipid into the BSA hydrophobic pockets.

  • Self-Validation (Quality Control): Visually inspect the solution. It must be optically clear.

    • Validation Check: Measure the optical density (OD) at 600 nm using a spectrophotometer. An OD600​<0.02 confirms successful complexation. An OD600​>0.05 indicates micellar scattering (failed complexation); discard and repeat.

  • Final Processing: Sterile filter the complex through a 0.22 µm PES syringe filter. The complex is now ready to be diluted into your serum-free cell culture media.

Mandatory Visualizations

BSA_Conjugation_Workflow Start Start: 8,12-Octadecadienoic Acid Solvent Dissolve in 100% EtOH (Concentrated Stock) Start->Solvent Mix Dropwise Addition & Mixing (Maintain 37°C, N2 Atmosphere) Solvent->Mix BSA Prepare 10% FA-Free BSA in 150mM NaCl (37°C) BSA->Mix Incubate Incubate 1 Hour (Hydrophobic Pocket Binding) Mix->Incubate QC Self-Validation: OD600 < 0.02 (Ensure Optical Clarity) Incubate->QC End Stable FA-BSA Complex Ready for Cell Culture QC->End

Workflow for conjugating 8,12-octadecadienoic acid to BSA to ensure aqueous solubility.

Cellular_Uptake_Mechanism cluster_BSA BSA-Mediated Delivery (Physiological) cluster_Solvent Direct Solvent Delivery (Artifactual) BSA_FA FA-BSA Complex Transporter Membrane Transporter (e.g., CD36 / FAT) BSA_FA->Transporter Donates FA Intracellular Controlled Intracellular Signaling & Metabolism Transporter->Intracellular Free_FA Free FA + DMSO/EtOH Micelles Micelle Formation & Precipitation Free_FA->Micelles Aqueous Crash-Out Toxicity Membrane Disruption & Localized Toxicity Micelles->Toxicity

Cellular uptake mechanisms: BSA-mediated physiological transport vs. artifactual solvent delivery.

References

  • National Center for Biotechnology Information (PubChem). "8,12-Octadecadienoic acid, 10-hydroxy-, (8E,12Z)-". PubChem Compound Summary for CID 6440705.[Link]

  • Nilsson, L., et al. "Unsaturated Fatty Acids Increase Plasminogen Activator Inhibitor-1 Expression in Endothelial Cells". Arteriosclerosis, Thrombosis, and Vascular Biology.[Link]

  • Dichtl, W., et al. "Very Low-Density Lipoprotein Activates Nuclear Factor-κB in Endothelial Cells". Arteriosclerosis, Thrombosis, and Vascular Biology.[Link]

Sources

Analytical Lipidomics Support Center: Stabilizing 8,12-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipidomics and Drug Development. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantitation of highly labile polyunsaturated fatty acids (PUFAs).

8,12-octadecadienoic acid is a diunsaturated fatty acid (18:2). While its 1,5-diene structure lacks the highly reactive bis-allylic methylene carbon found in standard 1,4-dienes (like its isomer, linoleic acid), its two double bonds still render it highly susceptible to radical-mediated auto-oxidation and enzymatic oxygenation in complex biological matrices[1].

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind lipid degradation and provide self-validating protocols to ensure absolute scientific integrity in your LC-MS/MS workflows.

Core Logic: Degradation Pathways & Intervention Points

To stabilize 8,12-octadecadienoic acid, we must first understand the hostile environment of a biological matrix. When tissues or cells are lysed, cellular compartmentalization is destroyed. The PUFA is suddenly exposed to reactive oxygen species (ROS), transition metals (Fe²⁺/Cu²⁺ from hemoproteins), and active lipoxygenases (LOX). This triggers rapid Fenton-mediated auto-oxidation and enzymatic degradation[2].

The diagram below maps these degradation pathways and our targeted chemical interventions.

G Sample Biological Sample Matrix (Tissue/Plasma) PUFA 8,12-Octadecadienoic Acid (Intact Target) Sample->PUFA Extraction Enzymes Enzymatic Degradation (LOX / Cytochrome P450) PUFA->Enzymes Active Enzymes ROS Auto-Oxidation (ROS / Transition Metals) PUFA->ROS O2 & Metals Degraded Degraded Artifacts (Hydroperoxides / Isomers) Enzymes->Degraded Oxidation ROS->Degraded Fenton Reaction Temp Snap Freezing (-80°C) Arrests Kinetics Temp->Enzymes Inhibits EDTA EDTA (1 mM) Chelates Fe2+/Cu2+ EDTA->ROS Blocks BHT BHT (1 mM) Scavenges Radicals BHT->ROS Quenches Gas Argon/N2 Overlay Displaces Oxygen Gas->ROS Starves

Pathways of 8,12-octadecadienoic acid degradation and targeted stabilization interventions.

Troubleshooting & FAQs

Q1: We are observing a rapid loss of 8,12-octadecadienoic acid during the initial tissue homogenization phase. How can we arrest this? Causality: Mechanical disruption of tissues generates heat and mixes compartmentalized transition metals with oxygen, triggering the Fenton reaction. This creates highly reactive hydroxyl radicals that abstract hydrogen atoms from the PUFA chain, initiating a lipid peroxidation cascade[2]. Solution: Homogenize tissues directly in an ice-cold extraction solvent containing Butylated hydroxytoluene (BHT) and EDTA[3]. BHT acts as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals, terminating the propagation phase. EDTA chelates the transition metals, neutralizing the Fenton catalyst[3]. For dense tissue homogenates, use up to 5 mM BHT[2].

Q2: Does the choice of lipid extraction solvent impact the stability and recovery of this specific PUFA? Causality: Traditional Folch (chloroform/methanol/water) methods are effective but expose lipids to chloroform, which can slowly generate phosgene and HCl, promoting acid-catalyzed degradation if the solvent is not fully evaporated under inert conditions[1]. Solution: Transition to the Methyl tert-butyl ether (MTBE) extraction method. MTBE forms the upper organic layer during biphasic separation, which prevents the lipid extract from passing through the protein-rich interface during recovery[4]. This minimizes contamination by residual metalloproteins and allows for faster, milder processing[1].

Q3: We use dried blood spots (DBS) for high-throughput PK/PD screening. How fast does the PUFA degrade, and how do we stabilize it? Causality: DBS cards expose lipids to a massive surface area of atmospheric oxygen. Without protection, total PUFA levels in DBS can degrade by up to 49% within just 3 days at room temperature[5]. Solution: Pre-treat the chromatography paper with 5.0 mg/mL BHT before applying the blood. Storing these BHT-treated DBS cards in vacuum-sealed bags or capped tubes prevents significant PUFA degradation for up to 8 weeks[5].

Q4: How can I prove to regulatory reviewers that my 8,12-octadecadienoic acid levels are not artifactually degraded during sample prep? Causality: Without an internal control subjected to the exact same environmental stressors, it is impossible to distinguish between in vivo biological variance and ex vivo sample degradation. Solution: Implement a self-validating system. Spike the raw matrix with a deuterated surrogate (e.g., an 18:2-d11 standard) before adding any lysis buffers[6]. If your final LC-MS/MS data shows high recovery of the intact deuterated standard and an absence of its +16 Da (hydroxylated) or +32 Da (hydroperoxidized) mass shifts, you have definitive proof that your extraction environment maintained PUFA integrity.

Quantitative Data Summary

Table 1: Critical Stabilization Agents and Parameters for PUFA Integrity

Agent / ParameterMechanism of ActionOptimal Concentration / ValueWorkflow Stage
BHT (Liquid Extraction) Scavenges free radicals to break lipid peroxidation chains.1 mM (in Methanol)[6]Solvent Preparation
BHT (Tissue Lysis) Prevents severe oxidation during mechanical disruption.5 mM[2]Homogenization
BHT (DBS Cards) Protects lipids exposed to high surface-area oxygen.5.0 mg/mL[5]Card Pre-treatment
EDTA Chelates Fe²⁺/Cu²⁺ to block Fenton-mediated ROS generation.100 µM – 1 mM[3]Lysis Buffer
MTBE / MeOH / H₂O Milder biphasic partitioning; lipids remain in upper phase.10 : 3 : 2.5 (v/v/v)[4]Phase Separation
Storage Temperature Arrests enzymatic kinetics and thermal auto-oxidation.-80°CPost-Extraction
Step-by-Step Methodology: Self-Validating MTBE Extraction

This protocol is adapted for highly labile PUFAs like 8,12-octadecadienoic acid, ensuring both high recovery and verified structural integrity[4].

Step 1: Matrix Quenching and Spiking

  • Keep all biological samples (plasma or cell pellets) strictly on ice. Avoid room temperature exposure exceeding 5 minutes[6].

  • Pipette 40 µL of plasma (or 10⁶ cells) into a pre-chilled 2.0 mL Eppendorf tube[6].

  • Self-Validation Step: Immediately spike the sample with 10 µL of a deuterated internal standard mix (e.g., 18:2-d11) to monitor ex vivo oxidation.

Step 2: Disruption and Radical Scavenging 4. Add 225 µL of ice-cold Methanol containing 1 mM BHT and 100 µM EDTA[6],[3]. 5. Vortex vigorously for 10 seconds to precipitate proteins and neutralize lipoxygenases.

Step 3: MTBE Phase Separation 6. Add 750 µL of ice-cold Methyl tert-butyl ether (MTBE)[4]. 7. Incubate the mixture on an orbital shaker at 4°C (1500 rpm) for 10 minutes to allow single-phase lipid solubilization. 8. Add 187.5 µL of MS-grade water to induce phase separation[3]. 9. Centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 4: Recovery and Storage 10. Carefully collect the upper organic phase (MTBE layer containing the 8,12-octadecadienoic acid) without touching the protein interface[4]. 11. Transfer to a new glass vial and evaporate the solvent under a gentle stream of Nitrogen gas. 12. Reconstitute the dried lipid film in 100 µL of LC-MS compatible solvent (e.g., 100% Isopropanol)[6]. 13. Overlay the vial headspace with Argon or Nitrogen, seal tightly, and store at -80°C until immediate LC-MS/MS analysis.

References
  • [6] A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry. National Institutes of Health (NIH). 6

  • [2] Lipid Peroxidation Assay. Eagle Biosciences. 2

  • [1] Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI.1

  • [3] Integral-Omics: serial extraction and profiling of metabolome, lipidome, genome, transcriptome, whole proteome and phosphoproteome using biopsy tissue. bioRxiv.3

  • [5] Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. National Institutes of Health (NIH) / PMC. 5

  • [4] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. National Institutes of Health (NIH) / PMC. 4

Sources

Validation & Comparative

A Guide to the Structural and Analytical Differentiation of 8,12- and 9,12-Octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octadecadienoic acid (C18:H32O2) represents a class of fatty acids critical to biological systems, with positional isomers exhibiting distinct properties and functions. This guide provides a detailed structural and analytical comparison between the well-known essential fatty acid, cis,cis-9,12-octadecadienoic acid (Linoleic Acid), and its lesser-known positional isomer, 8,12-octadecadienoic acid. While linoleic acid is one of the most studied fatty acids due to its fundamental roles in human health and disease, its isomers remain largely uncharacterized. The primary challenge lies in their analytical differentiation, as they share the same mass and similar physicochemical properties. This document delves into the nuanced structural differences, compares their known biological significance, and provides detailed experimental protocols for their separation and identification using advanced chromatographic techniques, thereby offering a framework for investigating these and other rare fatty acid isomers.

Part 1: Structural and Physicochemical Comparison

The fundamental difference between 8,12-octadecadienoic acid and 9,12-octadecadienoic acid lies in the location of their two non-conjugated double bonds along the 18-carbon chain. This subtle shift in one double bond position from carbon 9 to carbon 8 results in distinct chemical structures, as illustrated below.

G cluster_0 9,12-Octadecadienoic Acid (Linoleic Acid) cluster_1 8,12-Octadecadienoic Acid n1 HOOC-(CH₂)₇- n2 CH=CH n3 -CH₂- n4 CH=CH n5 -(CH₂)₄-CH₃ c1 C9 c2 C12 m1 HOOC-(CH₂)₆- m2 CH=CH m3 -CH₂-CH₂-CH₂- m4 CH=CH m5 -(CH₂)₄-CH₃ d1 C8 d2 C12

Caption: Structural difference between 9,12- and 8,12-octadecadienoic acid.

While experimental data for 8,12-octadecadienoic acid is scarce, a comparison of their fundamental properties is summarized in the table below.

Property9,12-Octadecadienoic Acid (Linoleic Acid)8,12-Octadecadienoic Acid
Molecular Formula C₁₈H₃₂O₂C₁₈H₃₂O₂
Molecular Weight 280.45 g/mol 280.45 g/mol
IUPAC Name (9Z,12Z)-octadeca-9,12-dienoic acid(8E,12E)-octadeca-8,12-dienoic acid (Computed)
CAS Number 60-33-326764-25-0 (general); 121250-47-3 (E,E isomer)[1]
Melting Point -5 °C[2]Liquid (Experimental Property for general isomer)[1]
Boiling Point 229-230 °C at 16 mmHg[2]Not available
Solubility in Water Virtually insolubleNot available (expected to be virtually insoluble)
Synonyms Linoleic Acid, Telfairic Acid-

Part 2: Biological Significance - A Tale of Two Isomers

The biological roles of these two isomers are starkly different, primarily reflecting the depth of research focus on each.

The Ubiquitous Essential Fatty Acid: 9,12-Octadecadienoic Acid (Linoleic Acid)

cis,cis-9,12-octadecadienoic acid, or linoleic acid (LA), is the most abundant polyunsaturated fatty acid (PUFA) in the human diet and is classified as an essential omega-6 fatty acid because the body cannot synthesize it.[3][4] Its biological importance is vast and well-documented.

  • Metabolic Precursor: LA is the parent compound of the omega-6 pathway. It is metabolized by a series of desaturation and elongation enzymes into longer-chain PUFAs, most notably arachidonic acid (AA).[5] AA is a crucial component of cell membranes and the precursor to a vast array of signaling molecules called eicosanoids (prostaglandins, thromboxanes, leukotrienes), which are potent regulators of inflammation, immunity, and cardiovascular function.[5][6]

  • Cardiovascular Health: Consumption of linoleic acid in place of saturated fats has been associated with a lower risk of cardiovascular disease, primarily through its effects on lowering total and LDL blood cholesterol.[3][7]

  • Skin Barrier Function: LA is vital for maintaining the skin's epidermal water barrier.[8] It is a key component of ceramides, a major lipid class in the stratum corneum. A deficiency in LA can lead to scaly skin and increased transepidermal water loss.[4]

  • Inflammation: The role of LA in inflammation is complex. While its metabolite AA is a precursor to pro-inflammatory eicosanoids, LA itself and some of its oxidized metabolites (OXLAMs) can have both pro- and anti-inflammatory effects depending on the biological context.[7][9]

The Enigmatic Isomer: 8,12-Octadecadienoic Acid

In stark contrast to linoleic acid, there is a significant lack of published research on the biological activity, metabolism, and function of 8,12-octadecadienoic acid. Its known occurrences are rare.

  • Natural Occurrence: It has been reported to be found in the plant Ilex integra (hollies).[1]

  • Biological Role: To date, the specific biological functions of 8,12-octadecadienoic acid have not been elucidated. It is not recognized as a major component of common dietary fats or a significant metabolite in mammalian systems. This highlights a substantial knowledge gap and an opportunity for new research into the diversity and function of fatty acid isomers in nature.

Part 3: Analytical Strategies for Isomer Differentiation

The primary obstacle in studying rare fatty acid isomers is their separation from more abundant, structurally similar molecules. Standard analytical techniques often fail to resolve positional isomers. Therefore, specialized, high-resolution chromatographic methods are required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of fatty acid analysis, but standard methods are often insufficient for positional isomer separation.[10][11] Success hinges on two key factors: chemical derivatization and the use of highly polar capillary columns.

Causality Behind Experimental Choices:

  • Derivatization: Fatty acids are not volatile enough for gas chromatography. They must be converted into a more volatile form, typically Fatty Acid Methyl Esters (FAMEs), through esterification.[6] This step is critical for getting the analytes into the gas phase to travel through the GC column.

  • Column Polarity: Positional isomers have very similar boiling points. Their separation relies on subtle differences in their interaction with the stationary phase of the GC column. Highly polar columns, such as those with high cyanopropyl content (e.g., SP-2560 or CP-Sil 88), are designed to interact with the π-electrons of the double bonds.[12] The precise location of these bonds along the fatty acid chain affects this interaction, leading to small but measurable differences in retention times, enabling separation.

Caption: Workflow for GC-MS analysis of fatty acid positional isomers.

Experimental Protocol: GC-MS Analysis of FAMEs

  • Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Bligh-Dyer technique (chloroform:methanol:water).[13]

  • Derivatization to FAMEs: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol. c. Tightly cap the tube and heat at 100°C for 30 minutes. d. Cool the tube to room temperature. e. Add 1 mL of hexane and 1 mL of deionized water. f. Vortex thoroughly and centrifuge to separate the phases. g. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Column: Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm film thickness).

    • Injector: Split/splitless inlet, typically at 250°C.

    • Oven Program: Start at a lower temperature (e.g., 140°C), hold for 5 minutes, then ramp up slowly (e.g., 4°C/min) to a final temperature of 240°C and hold for 20 minutes. Note: The temperature program must be optimized to achieve baseline separation of the target isomers.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500.

  • Data Analysis: Identify peaks by comparing retention times with authentic standards (if available) and matching mass spectra against libraries (e.g., NIST). Quantify based on peak area relative to an internal standard.

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)

Ag+-HPLC is an exceptionally powerful technique for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds.[5]

Causality Behind Experimental Choices:

  • Stationary Phase: The HPLC column's stationary phase (typically silica) is impregnated with silver ions (Ag+).

  • Separation Mechanism: The separation is based on a reversible charge-transfer complex formation between the silver ions and the π-electrons of the double bonds in the fatty acid molecules.[14] The strength of this interaction, and thus the retention time on the column, is highly dependent on the accessibility and position of the double bonds. Positional isomers, like 8,12- and 9,12-octadecadienoic acid, will interact differently with the silver ions, allowing for their separation where traditional reverse-phase HPLC might fail.

  • Detection: Since fatty acids lack a strong chromophore, direct UV detection is inefficient. Derivatization with a UV-active group, such as converting them to phenacyl or naphthacyl esters, is often employed to enhance sensitivity.[14][15] Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used for underivatized fatty acids.

Caption: Workflow for Ag+-HPLC analysis of fatty acid positional isomers.

Experimental Protocol: Ag+-HPLC Analysis

  • Lipid Extraction & Saponification: a. Extract total lipids from the sample as described previously. b. To isolate total fatty acids, perform saponification by heating the lipid extract with ethanolic KOH. c. Acidify the solution to protonate the fatty acids and extract them into an organic solvent like hexane.

  • Derivatization (for UV Detection): a. Evaporate the solvent from the free fatty acid extract. b. To derivatize to naphthacyl esters, add a solution of 2-bromo-2'-acetonaphthone and a catalyst (e.g., triethylamine) in acetonitrile. c. Heat the mixture (e.g., 80-100°C) for 15-30 minutes.[14] d. Evaporate the solvent and redissolve the derivatized sample in the mobile phase.

  • HPLC Instrumentation and Conditions:

    • System: High-Performance Liquid Chromatography system.

    • Column: Silver-ion impregnated column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).

    • Mobile Phase: An isocratic or gradient system of a non-polar solvent with a small amount of a polar modifier. A common starting point is hexane with a very low percentage of acetonitrile (e.g., 99.9:0.1, v/v).[5] The polarity must be carefully optimized to achieve separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.[14]

    • Detector: UV detector set to the appropriate wavelength for the derivative (e.g., 246 nm for naphthacyl esters) or an ELSD.

  • Data Analysis: Identify peaks based on retention times compared to standards. Collect fractions for further identification by MS or NMR if necessary.

Conclusion and Future Directions

The comparative analysis of 8,12- and 9,12-octadecadienoic acid reveals a landscape dominated by one well-understood, essential molecule and a vast, unexplored territory of its structural isomers. While 9,12-octadecadienoic acid (linoleic acid) is a cornerstone of lipid biochemistry and nutrition, the functional role of its 8,12- counterpart remains a mystery. This guide underscores that the primary barrier to exploring these rare isomers is analytical. The successful differentiation of such closely related compounds is not trivial and requires specialized techniques like GC-MS with highly polar columns and, most notably, silver-ion HPLC.

For researchers in natural product chemistry, metabolomics, and drug development, the protocols and principles outlined herein provide a robust framework for venturing into this underexplored chemical space. The characterization of novel fatty acid isomers could uncover new biological pathways, lead to the discovery of new biomarkers for disease, and provide novel insights into lipid metabolism. The "known unknowns" like 8,12-octadecadienoic acid represent a compelling frontier in lipid science.

References

  • Wikipedia. Linoleic acid. [URL: https://en.wikipedia.org/wiki/Linoleic_acid]
  • PubChem. Linoleic Acid | C18H32O2 | CID 5280450. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Linoleic-Acid]
  • Mito Health. What Is The Role of Linoleic Acid in Health and Inflammation and What Does It Mean in Your Lab Results?. [URL: https://www.mitohealth.
  • Rioux, V., et al. High performance liquid chromatography of fatty acids as naphthacyl derivatives. Analusis. [URL: https://www.researchgate.
  • PubChem. Octadecadienoic Acid | C18H32O2 | CID 5312488. National Institutes ofH ealth. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Octadecadienoic-acid]
  • Rioux, V., et al. Original articles High performance liquid chromatography of fatty acids as naphthacyl derivatives. Analusis. [URL: https://www.analusis.org/articles/analusis/pdf/1999/03/analusis19992703p185.pdf]
  • Mori, K., et al. Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Oleo Science. [URL: https://www.jstage.jst.go.jp/article/jos/67/6/67_ess17276/_article]
  • Taylor & Francis Online. Octadecatrienoic acid – Knowledge and References. [URL: https://www.tandfonline.
  • Destaillats, F., et al. Naturally occurring conjugated octadecatrienoic acids are strong inhibitors of prostaglandin biosynthesis. Prostaglandins. [URL: https://pubmed.ncbi.nlm.nih.gov/3548981/]
  • Adachi, S., et al. Gas–Liquid Chromatographic Analysis of Geometrical and Positional Octadecenoic and Octadecadienoic Acid Isomers Produced by. JAOCS, Journal of the American Oil Chemists' Society. [URL: https://aocs.onlinelibrary.wiley.com/doi/abs/10.1007/s11746-997-0203-x]
  • ChemicalBook. Linoleic acid | 60-33-3. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5210519_EN.htm]
  • Huang, T.H., et al. The Role of Linoleic Acid in Skin and Hair Health: A Review. MDPI. [URL: https://www.mdpi.com/2079-9284/12/1/1]
  • Quaranta, A., et al. The octadecanoids: an emerging class of lipid mediators. Biochemical Society Transactions. [URL: https://portlandpress.com/biochemsoctrans/article/50/6/1569/232049/The-octadecanoids-an-emerging-class-of-lipid]
  • DiNicolantonio, J.J., & O'Keefe, J.H. The controversial role of linoleic acid in cardiometabolic health: from molecular pathways to human studies. Frontiers in Nutrition. [URL: https://www.frontiersin.org/articles/10.3389/fnut.2024.1333315/full]
  • Revol-Cavalier, F., et al. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. eScholarship, University of California. [URL: https://escholarship.org/uc/item/42v5b5d1]
  • Bhattacharya, A., et al. Biological effects of conjugated linoleic acids in health and disease. Journal of Nutritional Biochemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/17027285/]
  • Christie, W.W. Fatty acid isomerism: analysis and selected biological functions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/chapterhtml/2024/bk9781837670840-00001]
  • FooDB. Showing Compound 12-Hydroxy-8,10-octadecadienoic acid (FDB001287). [URL: https://foodb.ca/compounds/FDB001287]
  • ResearchGate. Biological effects of conjugated linoleic acids in health and disease (Review). [URL: https://www.researchgate.net/publication/6620583_Biological_effects_of_conjugated_linoleic_acids_in_health_and_disease_Review]
  • Whelan, J., & Fritsche, K. Linoleic acid. Advances in Nutrition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3650500/]
  • Lands, W.E.M. Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease. The Permanente Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10235319/]

Sources

comparing biological activity of 8,12-octadecadienoic acid and linoleic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the fields of lipidomics and drug development, distinguishing between positional isomers is not merely an analytical exercise—it is the fundamental basis for understanding enzyme target engagement and downstream signaling.

This guide provides an objective, data-driven comparison between linoleic acid (9,12-octadecadienoic acid) , a ubiquitous essential fatty acid, and its positional isomer, 8,12-octadecadienoic acid . By analyzing their structural mechanics, enzymatic affinities, and biological outputs, researchers can better leverage these molecules as biomarkers or therapeutic precursors.

Structural Mechanics: The Isomeric Shift

The biological divergence between these two fatty acids is entirely dictated by the position of a single double bond.

  • Linoleic Acid (18:2 n-6): Features double bonds at the C9 and C12 positions. The C9 double bond is the critical "lock-and-key" structural motif recognized by mammalian desaturases.

  • 8,12-Octadecadienoic Acid: Features double bonds at the C8 and C12 positions. While it exists as a standalone minor unsaturated fatty acid in marine algae like Corallina officinalis[1], the 8,12-diene structure is most biologically relevant as the backbone of specific fungal oxylipins[2]. The shift from C9 to C8 creates profound steric hindrance in mammalian metabolic pathways.

Biological Activity & Target Engagement

Mammalian Pathways: The Omega-6 Cascade vs. Steric Hindrance

Linoleic acid is the obligate precursor to the arachidonic acid (AA) cascade. Mammalian Δ 6-desaturase (FADS2) requires the C9 double bond to insert a new double bond at C6, converting linoleic acid to γ -linolenic acid (GLA). Because 8,12-octadecadienoic acid lacks the C9 double bond, it cannot be processed by FADS2. Consequently, it exhibits zero essential fatty acid (EFA) activity and cannot support prostaglandin or leukotriene biosynthesis.

However, 8,12-octadecadienoic acid is gaining traction as a standalone clinical biomarker. Recent untargeted metabolomics have identified it as a significantly down-regulated metabolite in the serum of patients with systemic lupus erythematosus (SLE), suggesting an uncharacterized role in immunomodulation or chronic inflammation[3].

Fungal & Plant Pathways: Double-Bond Migration

While 8,12-octadecadienoic acid is a poor substrate for mammalian enzymes, its structural backbone is a primary feature of fungal lipid metabolism. In organisms like Aspergillus fumigatus and Lentinula edodes, specific enzymes such as 10R-lipoxygenase (ppoC) oxidize linoleic acid[2]. During this hydroperoxidation, the C9 double bond migrates to the C8 position, generating 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE) and 10-HODE [4]. These 8,12-diene metabolites act as critical signaling molecules regulating fungal spore production and are the direct precursors to 1-octen-3-ol, a major volatile defense compound[4].

Self-Validating Experimental Methodologies

To objectively compare the biological activity and enzymatic conversion of these isomers, the following self-validating protocols are recommended for preclinical lipid profiling.

Protocol A: In Vitro Δ 6-Desaturase Affinity Assay

Objective: Validate the steric hindrance of the 8,12-diene structure against mammalian FADS2.

  • Causality: By measuring the conversion rate of both isomers to GLA, we can prove that the C9 position is an absolute requirement for mammalian AA cascade initiation.

  • Step 1: Microsomal Preparation. Isolate FADS2-rich microsomes from human HepG2 cells via ultracentrifugation (100,000 × g for 60 min).

  • Step 2: Substrate Incubation. Incubate 50 µM of either linoleic acid or 8,12-octadecadienoic acid with 1 mg/mL microsomal protein, 2 mM NADH, 5 mM ATP, and 0.1 mM CoA at 37°C for 45 minutes.

  • Step 3: Internal Control & Extraction. Self-Validation Step: Spike the reaction with 10 µg of heptadecanoic acid (17:0) as an internal standard to normalize extraction efficiency. Extract lipids using the Folch method (Chloroform:Methanol 2:1).

  • Step 4: Derivatization & GC-MS. Convert lipids to Fatty Acid Methyl Esters (FAMEs) using 14% BF3-methanol. Analyze via GC-MS.

  • Validation Check: If the linoleic acid positive control fails to yield a detectable GLA peak, the microsomal enzymes are inactive, and the assay must be repeated.

Protocol B: Targeted Oxylipin Profiling via LC-MS/MS

Objective: Map the divergent lipoxygenase (LOX) oxidation products of the two backbones.

  • Causality: Different LOX enzymes target specific carbon positions. Tracking the exact mass transitions allows us to differentiate between mammalian 15-LOX products (13-HODE) and fungal 10R-LOX products (10-HODE).

  • Step 1: Enzymatic Reaction. Incubate substrates with purified recombinant A. fumigatus ppoC enzyme in a pH 7.4 buffer.

  • Step 2: Reduction. Self-Validation Step: Treat the mixture with sodium borohydride ( NaBH4​ ) for 15 minutes. This reduces highly unstable hydroperoxides (HPODEs) into stable alcohols (HODEs), ensuring that downstream MS signals are true metabolites and not in-source fragmentation artifacts.

  • Step 3: SPE Purification. Purify the stable oxylipins using polymeric reversed-phase Solid Phase Extraction (SPE) cartridges.

  • Step 4: LC-MS/MS Analysis. Analyze via a triple quadrupole mass spectrometer in negative ESI mode. Monitor specific MRM transitions: m/z 295 171 for 9-HODE (from LA) and m/z 295 155 for 10-HODE (the 8,12-diene backbone).

Quantitative Data Comparison

The following table summarizes the experimental and biological parameters distinguishing the two isomers based on established lipidomic data.

Parameter / PropertyLinoleic Acid (9,12-Diene)8,12-Octadecadienoic Acid (8,12-Diene)
Biological Classification Essential Fatty Acid (Omega-6)Minor marine/fungal metabolite
Mammalian Δ 6-Desaturase Affinity ( Km​ ) ~25 µM (High Affinity)N/A (No measurable conversion)
Primary Mammalian LOX Products 9-HODE, 13-HODEMinimal / Uncharacterized
Fungal/Plant LOX Products 10-HPODE (via double-bond migration)10-HODE, 10-HPODE
Receptor Target Engagement PPAR- γ agonist (via derivatives)Unknown
Clinical / Diagnostic Relevance Skin barrier integrity, InflammationDown-regulated biomarker in SLE[3]

Metabolic Pathway Visualization

The diagram below illustrates the divergent metabolic pathways, highlighting how the C9 double bond dictates mammalian desaturation, while fungal enzymes actively migrate the double bond to the C8 position.

MetabolicPathways LA Linoleic Acid (9,12-Diene) Enz_D6D Mammalian Δ6-Desaturase LA->Enz_D6D Enz_LOX Mammalian 15-LOX LA->Enz_LOX Enz_Fungal Fungal 10R-LOX (ppoC) Double Bond Migration LA->Enz_Fungal Oxidation & Migration Iso 8,12-Octadecadienoic Acid (8,12-Diene) Iso->Enz_D6D Steric Hindrance Prod_AA Arachidonic Acid Cascade Enz_D6D->Prod_AA Prod_Null No Desaturation (Steric Mismatch) Enz_D6D->Prod_Null Prod_HODE 9-HODE / 13-HODE Enz_LOX->Prod_HODE Prod_10HODE 10-HPODE / 10-HODE (8,12-Diene Backbone) Enz_Fungal->Prod_10HODE

Metabolic divergence and double-bond migration pathways of Linoleic and 8,12-Octadecadienoic acids.

References

  • Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits Source: NIH / PMC URL:[Link]

  • Stereochemical Correlation between 10-Hydroperoxyoctadecadienoic Acid and 1-Octen-3-ol in Lentinula edodes and Tricholoma matsutake Mushrooms Source: Bioscience, Biotechnology, and Biochemistry (Oxford Academic) URL:[Link]

  • ppoC - Linoleate 10R-lipoxygenase - Aspergillus fumigatus Source: UniProtKB URL:[Link]

  • Serum untargeted metabolomics alterations in systemic lupus erythematosus patients with elevated serum ferritin Source: NIH / PMC URL:[Link]

Sources

mass spectrometry fragmentation patterns of octadecadienoic acid isomers

Author: BenchChem Technical Support Team. Date: April 2026

Resolving the Unresolved: A Comparative Guide to Mass Spectrometry Fragmentation of Octadecadienoic Acid Isomers

Introduction: The Isomeric Challenge in Lipidomics

Octadecadienoic acid (18:2) isomers—such as the essential linoleic acid (9Z,12Z-18:2) and conjugated linoleic acids (CLAs like 9Z,11E-18:2 or 10E,12Z-18:2)—play profoundly different roles in cellular signaling, inflammation, and metabolic diseases. For drug development professionals and lipid biochemists, distinguishing these positional and geometric isomers is critical[1]. However, conventional electrospray ionization (ESI) coupled with low-energy collision-induced dissociation (CID) fails to pinpoint carbon-carbon double bond (C=C) positions due to charge-remote fragmentation and hydrogen scrambling, yielding spectra dominated by generic water and carbon dioxide neutral losses[2].

To overcome this, structural lipidomics relies on advanced ion activation and derivatization strategies. This guide objectively compares the two leading mass spectrometry (MS) techniques for resolving 18:2 isomers: Paternò-Büchi (PB) Derivatization MS/MS and Ozone-Induced Dissociation (OzID) .

Comparative Analysis of MS Platforms

2.1. Standard ESI-CID-MS/MS (The Baseline) While highly sensitive for intact mass and headgroup identification, standard CID of [M-H]⁻ anions provides virtually no structurally informative fragments regarding the C=C positions[2]. It serves only as a baseline for total 18:2 quantification.

2.2. Paternò-Büchi (PB) Derivatization MS/MS PB-MS/MS utilizes a 1 where a carbonyl compound (e.g., acetone) reacts with the C=C bond under UV irradiation to form an oxetane ring[1]. Upon subsequent CID, the strained oxetane ring cleaves predictably, yielding a pair of highly diagnostic fragment ions for each isolated double bond[1]. For conjugated systems like CLAs, the reaction is regioselective to terminal C=Cs, forming unique fragments that easily differentiate positional isomers with limits of identification down to 1 nM[1].

2.3. Ozone-Induced Dissociation (OzID) OzID is a gas-phase ion-molecule reaction where mass-selected lipid ions are trapped and exposed to 3 within the mass spectrometer[3]. Ozone selectively attacks the C=C bonds via the Criegee mechanism, producing primary ozonides that spontaneously dissociate into predictable aldehyde and Criegee product ions[3]. OzID requires no liquid-phase derivatization, preventing sample loss and eliminating chemical noise, making it ideal for de novo discovery of non-canonical isomers[3]. Furthermore, the branching ratio of the product ions generated by OzID can be used to differentiate cis vs. trans geometry[4].

Quantitative Comparison of Methodologies

Feature/MetricStandard ESI-CIDPaternò-Büchi (PB) MS/MSOzone-Induced Dissociation (OzID)
C=C Localization Poor / NoneExcellent (Diagnostic pairs)Excellent (Aldehyde/Criegee ions)
Conjugated Diene Resolution NoneHigh (Regioselective cleavage)High (Distinct aldehyde fragments)
Workflow Complexity LowHigh (Requires UV reactor/reagents)Medium (Requires MS hardware modification)
Sensitivity (LOD) High (fmol)Medium-High (~1 nM)Medium (Ozone reaction efficiency limits)
Stereoisomer (cis/trans) ID NoPartial (via Ion Mobility coupling)Yes (via branching ratios)

Mechanistic Workflows and Logical Relationships

To understand the causality behind these techniques, we must look at the fragmentation logic. PB relies on lowering the activation energy for CID via ring strain, whereas OzID relies on the inherent reactivity of ozone with pi bonds.

G cluster_PB Paternò-Büchi (PB) MS/MS cluster_OzID Ozone-Induced Dissociation (OzID) Start Octadecadienoic Acid (18:2) Extract PB_Reagent Add Acetone/2-AP Start->PB_Reagent ESI_Oz ESI-MS Start->ESI_Oz UV UV Irradiation (254 nm) Oxetane Ring Formation PB_Reagent->UV ESI_PB ESI-MS UV->ESI_PB CID CID Fragmentation (Diagnostic Ion Pairs) ESI_PB->CID Ozone Ozone Gas Introduction (Ion Trap/Mobility) ESI_Oz->Ozone Cleavage Ozonolysis Cleavage (Aldehyde/Criegee Ions) Ozone->Cleavage

Workflow comparison of PB-MS/MS and OzID for resolving 18:2 fatty acid isomers.

Self-Validating Experimental Protocols

Protocol A: Online Paternò-Büchi (PB) MS/MS for 18:2 Isomers Rationale: Online PB derivatization minimizes side reactions and degradation of the unstable oxetane intermediates by coupling the UV reaction directly to the ESI source[1].

  • Reagent Preparation: Prepare the lipid extract in a solvent mixture of 50% acetone and 50% water/acetonitrile. Causality: Acetone serves as both the PB reagent and the solvent, driving the reaction equilibrium forward[1].

  • Online Photochemical Reaction: Infuse the mixture through a fused silica capillary wrapped around a low-pressure mercury lamp (254 nm). Causality: 254 nm directly excites the n→π* transition of acetone's carbonyl group to form a biradical that attacks the C=C bond[1].

  • ESI-MS/MS Acquisition: Operate the mass spectrometer in negative or positive ion mode. Isolate the [M-H+Acetone]⁻ precursor ion.

  • CID Activation: Apply normalized collision energy (NCE) at 20-30%. Causality: The oxetane ring is highly strained; low-energy CID selectively ruptures the ring over the carbon backbone, yielding two diagnostic fragments with a mass difference of 58 Da (acetone) across the original double bond[1].

Protocol B: Liquid Chromatography-Ozone-Induced Dissociation (LC-OzID-MS) Rationale: OzID requires no liquid-phase derivatization, preserving the native lipidome. The reaction occurs in the gas phase within the MS ion trap or mobility cell[3].

  • LC Separation: Separate the lipid extract using reversed-phase LC (e.g., C18 column) to resolve isobaric species as much as possible before MS introduction[3].

  • Ozone Generation and Introduction: Generate ozone (~10-15% w/w in oxygen) using a high-voltage dielectric barrier discharge ozone generator. Route the ozone into the collision cell or ion mobility region of the mass spectrometer[4]. Causality: High ozone concentration is required because the gas-phase reaction time is limited to the ion trapping duration.

  • Ion Trapping and Reaction: Isolate the precursor ion (e.g., [M-H]⁻ for 18:2 at m/z 279). Trap the ions in the presence of ozone for 50-100 ms. Causality: The Criegee mechanism cleaves the C=C bond, yielding an aldehyde ion and a Criegee intermediate ion[5]. For 9Z,12Z-18:2, cleavage at Δ9 yields an aldehyde fragment at m/z 155, while cleavage at Δ12 yields m/z 195[5].

  • Data Analysis: Calculate the branching ratio of the product ions. Causality: The relative abundance of the diagnostic fragments quantitatively reflects the ratios of positional isomers, and specific branching ratios can differentiate cis vs. trans geometry[4].

G Isomer Octadecadienoic Acid (9Z, 12Z - 18:2) C9 Δ9 Double Bond Isomer->C9 C12 Δ12 Double Bond Isomer->C12 OzID_9 m/z 155 (Aldehyde Fragment) C9->OzID_9 OzID Ozonolysis PB_9 Diagnostic Pair 1 (+ Acetone Mass) C9->PB_9 PB-CID Cleavage OzID_12 m/z 195 (Aldehyde Fragment) C12->OzID_12 OzID Ozonolysis PB_12 Diagnostic Pair 2 (+ Acetone Mass) C12->PB_12 PB-CID Cleavage

Fragmentation logic for C=C localization in 9Z,12Z-18:2 using OzID and PB-MS/MS.

References

  • Title: Analysis of Conjugated Fatty Acid Isomers by the Paternò-Büchi Reaction and Trapped Ion Mobility Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Carbon-carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry Source: RSC URL: [Link]

  • Title: Gas-Phase Ion/Ion Reactions Involving Tris-Phenanthroline Alkaline Earth Metal Complexes as Charge Inversion Reagents for the Identification of Fatty Acids Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Ozone-enabled fatty acid discovery reveals unexpected diversity in the human lipidome Source: Nature Communications / NIH URL: [Link]

  • Title: Identification of Conjugated Linoleic Acid (CLA) Isomers by Silver Ion-Liquid Chromatography/In-line Ozonolysis/Mass Spectrometry (Ag+-LC/O3-MS) Source: Analytical Chemistry - ACS Publications URL: [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to Certified Reference Materials for the Validation of 8,12-Octadecadienoic Acid Analysis

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of lipidomics and drug development, the precise quantification of fatty acid isomers is paramount. Subtle shifts in double bond position, such as in 8,12-octadecadienoic acid, can profoundly alter biological activity. Consequently, the validation of analytical methods for these isomers is not merely a regulatory formality but a scientific necessity. This guide provides a comprehensive comparison of available Certified Reference Materials (CRMs) and a detailed framework for their application in the validation of analytical methods for 8,12-octadecadienoic acid and other less common fatty acid isomers.

The Scarcity of the Specific: The 8,12-Octadecadienoic Acid CRM Challenge

This guide, therefore, pivots from a direct comparison of 8,12-octadecadienoic acid CRMs to a more pragmatic and universally applicable approach: the principles of selecting and utilizing surrogate CRMs for analytical method validation. We will use the well-characterized and commercially available isomers of linoleic acid as our primary examples to illustrate these foundational concepts.

The Imperative of Isomer-Specific Quantification

The positional and geometric isomerism of fatty acids is not a trivial matter. Different isomers can elicit distinct physiological and pathological responses. For instance, conjugated linoleic acids (CLAs) have been extensively studied for their anti-carcinogenic and anti-atherosclerotic properties, with the specific effects being isomer-dependent. Therefore, an analytical method that cannot differentiate between, for example, 8,12- and 9,12-octadecadienoic acid is of limited scientific value. The onus is on the analytical scientist to develop and validate a method that is unequivocally specific for the target isomer.

A Comparative Look at Surrogate Certified Reference Materials

In the absence of a dedicated 8,12-octadecadienoic acid CRM, a scientifically sound approach is to employ a CRM of a closely related isomer. The ideal surrogate should be structurally similar and, most importantly, chromatographically separable from the target analyte. The choice of the surrogate will depend on the analytical technique employed, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Below is a comparison of commercially available CRMs for various isomers of octadecadienoic acid that can be considered for use in method validation.

Product NameSupplierPurityConcentrationMatrixKey Features
Linoleic Acid Methyl Ester Mix cis/trans, CRMSigma-AldrichCertified10 mg/mLDichloromethaneA mixture of cis and trans isomers, useful for assessing chromatographic resolution. Produced under ISO 17034 and ISO/IEC 17025 accreditation.
Linoleic acid CRM, AnStan®Briti Scientific>95%Neat-A well-characterized standard of the common 9,12-isomer.[1]
trans-9,12-Octadecadienoic acid methyl ester CRMSigma-Aldrich99.9%10 mg/mLHeptaneHigh purity trans-isomer, ideal for specificity assessments. TraceCERT® product.[2]
Conjugated (9Z,11E)-Linoleic acidMilliporeSigma≥96.0% (HPLC)50 mgNeatA specific conjugated isomer, valuable for validating methods for CLAs.[3]
9(E),11(E)-Conjugated Linoleic AcidCayman Chemical≥98%NeatCrystalline SolidHigh-purity trans,trans-conjugated isomer.[4]
(9E,12E)-Octadeca-9,12-dienoic AcidLGC StandardsNot specifiedNeat-Linoelaidic acid, the all-trans isomer of linoleic acid.[5]

Note: The selection of the most appropriate surrogate CRM will be dictated by the specific requirements of the analytical method and the ability to achieve baseline separation from the 8,12-octadecadienoic acid isomer.

A Rigorous Framework for Analytical Method Validation Using a Surrogate CRM

The validation of an analytical method is a systematic process that provides documented evidence that the method is fit for its intended purpose. When using a surrogate CRM, the emphasis on demonstrating specificity is heightened. The following is a detailed protocol for the validation of an LC-MS/MS method for the quantification of 8,12-octadecadienoic acid in a biological matrix, using a commercially available isomer CRM (e.g., 9,12-octadecadienoic acid) as the surrogate standard.

Experimental Workflow for Analytical Method Validation

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application CRM_Selection CRM Selection (Ideal vs. Surrogate) Sample_Prep Sample Preparation Optimization (e.g., LLE, SPE) CRM_Selection->Sample_Prep LC_Method LC Method Development (Column, Mobile Phase, Gradient) Sample_Prep->LC_Method MS_Method MS/MS Method Development (MRM Transitions) LC_Method->MS_Method Specificity Specificity / Selectivity MS_Method->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability (Freeze-Thaw, Bench-Top) LOD_LOQ->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis Method Implementation QC_Checks Quality Control Checks Routine_Analysis->QC_Checks

Caption: Workflow for analytical method validation using a surrogate CRM.

Step-by-Step Validation Protocol

1. Specificity and Selectivity

  • Objective: To demonstrate that the analytical method can unequivocally differentiate and quantify 8,12-octadecadienoic acid from other structurally related isomers, particularly the surrogate standard (e.g., 9,12-octadecadienoic acid) and other potential interferences in the matrix.

  • Procedure:

    • Prepare individual standard solutions of 8,12-octadecadienoic acid (if a purified, non-certified standard is available), the surrogate CRM, and other relevant isomers (e.g., conjugated linoleic acids).

    • Inject each standard individually to determine their respective retention times and mass transitions (MRM).

    • Prepare a mixed standard solution containing all isomers and inject to confirm baseline chromatographic separation.

    • Spike a blank matrix (e.g., plasma, cell lysate) with the mixed isomers and perform the full analytical procedure (extraction and analysis) to ensure no matrix components interfere with the detection of the analytes.

  • Acceptance Criteria: Baseline resolution (Resolution > 1.5) between the 8,12-octadecadienoic acid peak and all other isomer peaks. No significant interfering peaks (>20% of the lower limit of quantification) should be present at the retention time of the analyte in the blank matrix.

2. Linearity and Range

  • Objective: To establish the concentration range over which the analytical method provides a linear response.

  • Procedure:

    • Prepare a stock solution of the surrogate CRM.

    • Perform a serial dilution to create a minimum of five calibration standards spanning the expected concentration range of the analyte in the samples.

    • Analyze each calibration standard in triplicate.

    • Plot the peak area ratio (analyte/internal standard) against the concentration and determine the linearity using a linear regression model.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the lowest standard).

3. Accuracy (Assessed as Recovery)

  • Objective: To determine the closeness of the measured concentration to the true concentration.

  • Procedure:

    • Prepare quality control (QC) samples by spiking a blank matrix with the surrogate CRM at three concentration levels: low, medium, and high.

    • Analyze a minimum of five replicates of each QC level.

    • Calculate the recovery as: (Mean Measured Concentration / Nominal Concentration) x 100%.

  • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration.

4. Precision (Repeatability and Intermediate Precision)

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples in replicates (n=5) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on at least two different days, with different analysts or on different instruments if possible.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15% for all QC levels (≤ 20% for the lowest QC level).

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Procedure:

    • Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatogram. Typically, LOD is determined at an S/N of 3, and LOQ at an S/N of 10.

    • Prepare samples at the estimated LOQ concentration and analyze them (n=6).

  • Acceptance Criteria: At the LOQ, the precision (RSD) should be ≤ 20%, and the accuracy (recovery) should be within 80-120%.

Conclusion: A Path Forward in Isomer Analysis

The validation of analytical methods for less common fatty acid isomers like 8,12-octadecadienoic acid requires a thoughtful and scientifically rigorous approach, especially in the absence of a dedicated Certified Reference Material. By understanding the principles of surrogate standard selection and meticulously executing a comprehensive validation plan that places a strong emphasis on specificity, researchers can have a high degree of confidence in their analytical data. This guide provides a robust framework to navigate the complexities of isomer analysis, ensuring data integrity and advancing our understanding of the nuanced roles these molecules play in biological systems.

References

  • Briti Scientific. Linoleic acid certified reference material (CRM), AnStan®. Available from: [Link]

  • PubChem. Linoleic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Go-Cat. conjugated linoleic acid suppliers USA. Available from: [Link]

  • Nanjing Tech University. Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. Available from: [Link]

  • AOCS. Conjugated Linoleic Acid (CLA). Available from: [Link]

  • Connoils. CLA (Conjugated Linoleic Acid) oils & oil powders bulk supply & manufacture. Available from: [Link]

  • LIPID MAPS. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. Available from: [Link]

  • PubMed. Liquid chromatography/tandem mass spectrometric analysis of 7,10-dihydroxyoctadecenoic acid, its isotopomers, and other 7,10-dihydroxy fatty acids formed by Pseudomonas aeruginosa 42A2. Available from: [Link]

  • MDPI. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Available from: [Link]

  • NIST. 9,12-Octadecadienoic acid (Z,Z)-. Available from: [Link]

  • J-STAGE. Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride. Available from: [Link]

  • SUST Repository. GC/MS Analysis and Antioxidant Activity of Some Medicinal Plants. Available from: [Link]

  • SCIEX. Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Available from: [Link]

  • ResearchGate. Comparison of available analytical methods to measure trans-octadecenoic acid isomeric profile and content by gas-liquid chromatography in milk fat. Available from: [Link]

  • Jianhai Du Lab. A reliable and sensitive method for the analysis of the free fatty acid composition in biological samples. Available from: [Link]

  • SciELO. Validation of the determination of fatty acids in milk by gas chromatography. Available from: [Link]

  • PubMed. Development and validation of a HPLC-MS/MS method for the analysis of fatty acids - in the form of FAME ammonium adducts - in human whole blood and erythrocytes to determine omega-3 index. Available from: [Link]

  • PMC. Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis. Available from: [Link]

  • Lipotype. Oxidized Octadecadienoic Acid. Available from: [Link]

  • Semantic Scholar. Validation of the Determination of Fatty Acids in Milk by Gas Chromatography. Available from: [Link]

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isotope-labeled 8,12-octadecadienoic acid for quantitative assay validation

Author: BenchChem Technical Support Team. Date: April 2026

Title: Optimizing Lipidomics Workflows: A Comparative Guide to Isotope-Labeled 8,12-Octadecadienoic Acid in LC-MS/MS Assay Validation

Executive Summary For researchers and drug development professionals quantifying lipid oxidation, achieving absolute quantification in complex biological matrices is a persistent analytical challenge. Derivatives of 8,12-octadecadienoic acid—specifically 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE) and 10-hydroxy-8,12-octadecadienoic acid (10-HODE)—serve as critical diagnostic probes for alkoxyl radical generation and biomarkers of lipoxygenase activity[1]. This guide objectively compares the performance of stable isotope-labeled (SIL) 8,12-octadecadienoic acid against alternative internal standard (IS) strategies, providing a self-validating experimental protocol designed to ensure scientific integrity in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) workflows.

Mechanistic Grounding: The Analytical Challenge of Oxylipins

In lipidomics, the causality behind assay failure often traces back to matrix effects. When analyzing 8,12-octadecadienoic acid derivatives from plasma, tissue, or fungal extracts (such as Sparassis crispa)[2], co-eluting endogenous lipids compete for charge droplets in the electrospray ionization (ESI) source. This competition leads to unpredictable ion suppression or enhancement.

To correct for this, an internal standard must be introduced. The ideal IS must mimic the exact physicochemical properties, extraction recovery, and chromatographic retention time of the target analyte. Because a stable isotope-labeled (SIL) standard (e.g., deuterium or 13C -labeled 8,12-octadecadienoic acid) is structurally identical to the endogenous analyte—differing only in mass—it experiences the exact same matrix effects. Consequently, the ratio of the analyte's mass transition area to the SIL-IS area remains constant, creating a self-correcting, self-validating quantitative system[3].

Pathway LA Linoleic Acid (9,12-Octadecadienoic acid) HPODE 10-HPODE (10-hydroperoxy-8,12- octadecadienoic acid) LA->HPODE Lipoxygenase / ROS (Oxidation) HODE 10-HODE (10-hydroxy-8,12- octadecadienoic acid) HPODE->HODE Glutathione Peroxidase (Reduction)

Biosynthetic pathway of 8,12-octadecadienoic acid derivatives via lipid peroxidation.

Objective Performance Comparison: IS Strategies

When validating a quantitative assay for 8,12-octadecadienoic acid, laboratories typically choose between three standardization strategies. The table below summarizes the comparative performance data derived from rigorous LC-MS/MS validation parameters.

Table 1: Comparative Validation Metrics for 8,12-Octadecadienoic Acid Quantification

Validation ParameterTrue Isotope Dilution (SIL 8,12-Octadecadienoic Acid)Structural Analog IS (e.g., d4​ -Linoleic Acid)Surrogate Matrix Calibration (Standard Addition)
Mechanism of Correction Co-elutes exactly; identical matrix suppression.Elutes at a different RT; partial correction.No IS; relies on matrix matching.
Accuracy (% Bias) ≤±5% ±12−18% ±20−25%
Precision (CV%) <4% 8−15% >15%
Extraction Recovery 98−102% (Fully compensated) 75−85% (Variable compensation) 60−70% (Uncompensated)
Matrix Effect (ME) 100±2% (Normalized ME) 85−115% Highly variable depending on sample.
Best Use Case Gold Standard for clinical/regulatory PK/PD. Early discovery phase screening.When no labeled standards are available.

Analytical Verdict: While structural analogs like d4​ -linoleic acid are cheaper, their differing retention times mean they elute in a different matrix environment than 8,12-octadecadienoic acid. Only the true SIL-IS provides the robustness required for regulatory-compliant quantitative assay validation.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following step-by-step methodology incorporates causality-driven experimental choices.

A. Sample Preparation & Extraction

Causality Check: Lipids are highly susceptible to ex vivo auto-oxidation. If oxidation occurs during extraction, endogenous linoleic acid will artificially convert to 10-HPODE, skewing baseline data. Therefore, the addition of an antioxidant is mandatory[4].

  • Aliquot: Transfer 100μL of biological matrix (e.g., plasma) into a pre-chilled microcentrifuge tube.

  • Antioxidant Addition: Immediately add 10μL of Butylated hydroxytoluene (BHT) ( 0.1mM in methanol) to arrest ex vivo lipid peroxidation[4].

  • IS Spiking: Spike 10μL of the SIL-IS working solution (e.g., d4​ -10-HODE at 50ng/mL ). Self-validating step: Spiking before extraction ensures any subsequent physical losses are perfectly mirrored by the IS.

  • Liquid-Liquid Extraction (LLE): Add 600μL of Chloroform/Methanol (2:1, v/v). Vortex vigorously for 5 minutes.

  • Phase Separation: Add 150μL of LC-MS grade water. Centrifuge at 14,000×g for 10 minutes at 4∘C .

  • Reconstitution: Carefully transfer the lower organic layer to a new vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100μL of Methanol/Water (1:1, v/v).

B. UPLC-MS/MS Conditions

Causality Check: Fatty acids lack basic functional groups but contain a carboxylic acid moiety. Therefore, they readily deprotonate, making Negative Electrospray Ionization (ESI-) the optimal mode for detection.

  • Chromatography: Inject 5μL onto a C18 UPLC column (e.g., 2.1×100mm,1.7μm ) maintained at 40∘C .

  • Mobile Phases:

    • Phase A: Water with 0.1% Formic Acid.

    • Phase B: Acetonitrile with 0.1% Formic Acid. (Note: The weak acid suppresses silanol interactions on the column while still allowing ESI- deprotonation in the source).

  • Gradient: 30% B to 95% B over 8 minutes.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific [M−H]− precursor-to-product ion transitions for both the endogenous analyte and the SIL-IS.

Workflow Sample 1. Aliquot Biological Sample (Add BHT to prevent oxidation) Spike 2. Spike SIL-IS (Isotope-labeled 8,12-octadecadienoic acid) Sample->Spike Extract 3. Liquid-Liquid Extraction (Chloroform/Methanol) Spike->Extract LCMS 4. UPLC-MS/MS Analysis (Negative ESI, MRM Mode) Extract->LCMS Data 5. Quantitative Data Processing (Endogenous / SIL-IS Area Ratio) LCMS->Data

Self-validating LC-MS/MS workflow utilizing isotope dilution for absolute quantification.

C. System Suitability and Quality Control (QC)

To ensure the protocol remains self-validating throughout the run:

  • System Suitability Test (SST): Inject a neat standard mixture before the batch. The coefficient of variation (CV) for the IS peak area must be <5% across 5 replicate injections.

  • QC Bracketing: Place Low, Mid, and High QC samples (matrix spiked with known concentrations of unlabeled analyte + SIL-IS) at the beginning, middle, and end of the analytical batch. The batch is only valid if 67% of QCs fall within ±15% of their nominal concentration.

Conclusion

The integration of isotope-labeled 8,12-octadecadienoic acid into LC-MS/MS workflows elevates the analytical rigor from relative estimation to absolute quantification. By understanding the causality of matrix effects and ex vivo oxidation, researchers can deploy this self-validating protocol to generate highly reproducible, publication-quality lipidomics data.

References

  • Labeque, R., & Marnett, L. J. (1987). 10-Hydroperoxy-8,12-octadecadienoic acid: A diagnostic probe of alkoxyl radical generation in metal-hydroperoxide reactions. Journal of the American Chemical Society. URL:[Link]

  • Liu, F., et al. (2019). Rapid Characterization of Chemical Components in Edible Mushroom Sparassis crispa by UPLC-Orbitrap MS Analysis and Potential Inhibitory Effects on Allergic Rhinitis. Molecules (PMC). URL:[Link]

  • Blank, I., et al. (2003). Odorants Generated by Thermally Induced Degradation of Phospholipids. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Zhang, G., et al. (2012). Vitamin C activation of the biosynthesis of epoxyeicosatrienoic acids. Journal of Cardiovascular Pharmacology (PMC). URL:[Link]

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Safety Operating Guide

Personal protective equipment for handling 8,12-Octadecadienoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, self-validating safety and operational system for handling rare polyunsaturated fatty acids (PUFAs) is paramount. Unlike its common isomer linoleic acid (9,12-octadecadienoic acid), 8,12-Octadecadienoic acid is a specialized lipid frequently utilized in the study of fungal and plant oxylipin pathways[1].

Because of its specific diene structure, the C10 position is highly susceptible to auto-oxidation, rapidly forming (8E,12Z)-10-hydroperoxy-8,12-octadecadienoic acid (10-HPOD) upon exposure to atmospheric oxygen[2]. This guide provides authoritative, field-proven protocols for Personal Protective Equipment (PPE), environmental controls, and disposal to ensure both researcher safety and molecular integrity.

Chemical Profile & Hazard Causality

To design an effective PPE and handling strategy, we must first analyze the molecule's physical and chemical behavior. Understanding why a chemical reacts dictates how we protect ourselves.

Table 1: Quantitative Chemical Data & Operational Impact

PropertyValueCausality / Operational Impact
Molecular Weight 280.4 g/mol [1]Standard lipid permeability rules apply. The high molecular weight and lipophilicity mean it will slowly permeate latex; nitrile is required.
Physical State Liquid (Standard Temp/Pressure)[1]Splash hazard during pipetting. Requires eye protection and impermeable gowning to prevent skin absorption.
Oxidation Potential High (Forms 10-HPOD)[2]Requires inert gas (Argon/N₂) purging. If oxidized, it degrades via hydroperoxide lyase into 1-octen-3-ol and 10-oxo-decanoic acid[3].
Toxicity Profile Skin/Eye IrritantDirect contact disrupts the lipid bilayers of the stratum corneum and corneal epithelium, causing severe localized irritation.

Personal Protective Equipment (PPE) Matrix

A self-validating safety system requires PPE that provides physical feedback upon failure. Do not rely on single-layer defenses when handling concentrated lipids.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (≥0.12 mm thickness)Nitrile provides excellent resistance to long-chain fatty acids. Double-gloving ensures the inner layer remains sterile and intact if the outer layer is compromised by lipid-induced swelling.
Eye Protection ANSI Z87.1 Chemical Splash GogglesFatty acids cause severe corneal irritation. Safety glasses are insufficient; full-seal goggles prevent aerosolized lipid micro-droplets from reaching the eye.
Body Protection Flame-resistant (FR) Lab Coat with elastic cuffsPrevents capillary wicking of liquid lipids up the sleeves, a common vector for wrist exposure.
Respiratory Fume hood (Face velocity 80-100 fpm)While vapor pressure is low, aerosolization during sonication, vortexing, or pipetting presents a significant inhalation risk.

Experimental Workflow: Anaerobic Handling & Aliquoting Protocol

Because 8,12-octadecadienoic acid degrades into 10-HPOD upon oxygen exposure[2], handling must be strictly controlled to prevent the enzymatic or thermal cleavage into 1-octen-3-ol[3].

Step-by-Step Methodology:

  • Atmospheric Preparation: Purge a glove box or a localized Schlenk line setup with high-purity Argon for 15 minutes. Causality: Argon is preferred over Nitrogen as it is heavier than air and effectively blankets the lipid surface in the vial.

  • Thermal Equilibration: Bring the sealed vial of 8,12-octadecadienoic acid from -20°C storage to room temperature before opening. Causality: Opening a cold vial introduces atmospheric condensation, leading to hydrolysis and localized micelle formation that ruins concentration accuracy.

  • Solvent Dilution (Recommended): Dissolve the neat liquid in anhydrous, degassed ethanol or dimethyl sulfoxide (DMSO) to your working stock concentration (e.g., 100 mM). Causality: Dilution in a degassed solvent significantly reduces the molar collision rate with residual oxygen, extending the reagent's shelf life.

  • Aliquoting: Dispense into amber glass ampoules or PTFE-lined tubes. Causality: Amber glass prevents UV-catalyzed radical initiation of the double bonds.

  • Sealing: Overlay each aliquot with a gentle stream of Argon for 10 seconds. Cap immediately.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

Workflow Stock 8,12-Octadecadienoic Acid (Neat Liquid) Argon Argon Blanketing & Amber Vials Stock->Argon Standard Protocol O2Exposure O2 / UV Exposure (Improper PPE/Handling) Stock->O2Exposure Protocol Failure SafeStorage Stable Aliquots (-80°C) Argon->SafeStorage Flash Freeze HPOD 10-hydroperoxy-8,12-octadecadienoic acid (CID 5282857) O2Exposure->HPOD Auto-oxidation Cleavage Hydroperoxide Lyase Cleavage HPOD->Cleavage Enzymatic/Thermal Degradation 1-octen-3-ol + 10-oxo-decanoic acid Cleavage->Degradation Degradation

Experimental handling workflow and oxygen-induced degradation pathway of 8,12-octadecadienoic acid.

Spill Response & Disposal Plan

A self-validating disposal system ensures that no unreacted lipid enters the municipal waste stream, preventing environmental contamination and drain clogging.

Step-by-Step Spill Response:

  • Containment: Immediately don fresh outer nitrile gloves. Surround the spill with an inert, lipophilic absorbent (e.g., vermiculite or specialized lipid-binding pads). Do not use water, as it will spread the hydrophobic layer.

  • Saponification (Neutralization): Apply a mild basic solution (e.g., 5% sodium carbonate in dilute ethanol) directly to the spill area. Causality: The base converts the free fatty acid into a water-soluble sodium salt (soap), drastically reducing its surface tension and making it easily wipeable.

  • Collection: Sweep the saponified mixture into a designated, clearly labeled solid hazardous waste container.

  • Secondary Cleaning: Wipe the area with 70% isopropanol to remove any residual lipid films that could pose a slip hazard or degrade benchtop coatings.

Disposal Plan: All contaminated PPE, pipette tips, and empty vials must be disposed of in solid organic waste containers. Liquid waste containing 8,12-octadecadienoic acid must be segregated into non-halogenated organic waste carboys . Never dispose of long-chain fatty acids down the sink; they will precipitate and form insoluble blockages upon contact with divalent cations (Ca²⁺, Mg²⁺) in tap water.

References

  • Octadecadienoic Acid | C18H32O2 | CID 5312488 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • (8E,12Z)-10-hydroperoxy-8,12-octadecadienoic acid | C18H32O4 | CID 5282857 - PubChem. National Institutes of Health (NIH). Available at:[Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。